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olifen

Cat. No.: B1179095
CAS No.: 148465-31-0
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Description

Definition and Scope of Olefins as a Class of Unsaturated Hydrocarbons

Olefins, also known as alkenes, constitute a fundamental class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond britannica.com. This double bond introduces a region of high electron density, making olefins more reactive than their saturated counterparts, the alkanes wikipedia.orgwikipedia.org. The term "olefin" is broadly used to encompass both acyclic and cyclic hydrocarbons containing one or more double bonds byjus.comsouthasiacommons.net.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, "alkene" specifically refers to acyclic hydrocarbons with a single double bond, while "alkadiene," "alkatriene," and "polyene" are used for acyclic hydrocarbons with two, three, or multiple double bonds, respectively byjus.comwikipedia.org. Cyclic hydrocarbons with double bonds are named as "cycloalkenes" or "cycloalkadienes" byjus.comwikipedia.org. Despite these specific IUPAC terms, "olefin" serves as a general descriptor for this entire class of compounds byjus.comsouthasiacommons.net.

Acyclic monoolefins, containing only one double bond and no other functional groups, follow the general formula CnH2n, where 'n' is an integer greater than 1 britannica.combyjus.comwikipedia.org. Cyclic olefins with a single double bond have the general formula CnH2n-2 byjus.com. The presence and position of the double bond can lead to various isomers, particularly in larger olefins wikipedia.org. The carbon atoms involved in the double bond are sp² hybridized, resulting in a trigonal planar geometry around those carbons jove.com. The double bond itself consists of a sigma (σ) bond and a pi (π) bond jove.com.

Olefins exhibit varying physical states at room temperature depending on their molecular mass; the simplest are gases, while larger ones are liquids or waxy solids byjus.comwikipedia.orgjove.com. They are generally colorless and non-polar, showing miscibility in nonpolar solvents but not in water wikipedia.orgjove.com.

Historical Evolution of Olefinic Compound Study and Research

The study of olefinic compounds has a rich history, intertwined with the development of organic chemistry and the petrochemical industry. Early in the 20th century, thermal cracking of petroleum oils was a primary method for producing olefins in large quantities britannica.com. This process involved breaking down larger molecules into smaller, unsaturated ones britannica.com. Subsequent industrial advancements included fluid catalytic cracking, steam cracking, and hydrocracking for olefin production britannica.com.

A significant breakthrough in olefin chemistry came with the discovery of olefin polymerization and metathesis reactions in the early 1950s lehigh.eduacs.org. Industrial chemists played a crucial role in the initial observations of olefin metathesis acs.org. For instance, in 1956, Herbert S. Eleuterio at DuPont observed the formation of an ethylene-propylene copolymer and a mixture of ethylene (B1197577), propylene (B89431), and 1-butene (B85601) from a propylene feed, which could not be explained by the known reactions at the time acs.org. Similarly, researchers at Standard Oil Co. of Indiana and Phillips Petroleum reported unexpected products from propylene reactions with catalysts acs.org.

The development of well-defined, functional group tolerant catalysts, particularly those based on ruthenium, tungsten, and molybdenum, has been pivotal in expanding the applications of olefin metathesis in organic and polymer synthesis uwindsor.camdpi.com. The work of prominent chemists like Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin in developing these catalysts was recognized with the Nobel Prize in Chemistry in 2005 acs.org.

The industrial production of polyolefins, polymers derived from olefins, has grown into a multibillion-dollar industry lehigh.edu. Key catalytic systems, including Phillips-type catalysts, Ziegler-Natta catalysts, and single-site homogeneous catalysts (like metallocenes), have been instrumental in this growth, allowing for control over polymer structure and properties lehigh.eduinfona.pl.

Current Academic Research Trajectories in Olefin Science

Current academic research in olefin science is vibrant and diverse, driven by the need for more efficient, selective, and sustainable chemical processes. Several key trajectories are evident:

Catalyst Development: A major focus remains on developing new and improved catalysts for olefin transformations, particularly for polymerization and metathesis numberanalytics.comresearchgate.net. This includes exploring new ligand architectures and metal centers, such as late transition metals like nickel and palladium, which offer enhanced tolerance to functional groups numberanalytics.comresearchgate.net. Research is also ongoing in designing catalysts for specific applications, such as the synthesis of functionalized polyolefins and polymers with controlled microstructures infona.plnumberanalytics.comresearchgate.net.

Sustainable Olefin Production: With increasing concerns about fossil fuel reserves and environmental impact, research is actively exploring alternative, sustainable feedstocks and processes for olefin synthesis lehigh.edursc.orgugent.be. This includes investigating the conversion of biomass, methanol, and CO2 into light olefins lehigh.edursc.org. Electrocatalytic reduction of CO2 to olefins is also an attractive area of research due to its potential for using sustainable electricity rsc.org.

Olefin Metathesis Advancements: Olefin metathesis continues to be a powerful tool in organic synthesis and polymer chemistry, and research is focused on expanding its scope and applicability mdpi.comrsc.orgresearchgate.netscribd.com. This involves developing more robust and selective metathesis catalysts and applying these reactions to the synthesis of complex molecules, including natural products and pharmaceuticals mdpi.comscribd.com. Cross-metathesis and ring-closing metathesis are particularly active areas of investigation in polymer chemistry for creating functional polymers with tailored properties researchgate.net.

Functionalization of Olefins: Developing efficient methods for functionalizing olefins to create value-added compounds is a cornerstone of modern organic chemistry research rsc.org. This includes exploring electrochemical methods for oxidative functionalization, which offer a sustainable approach to generating reactive intermediates under mild conditions rsc.org.

Polymerization Control: Researchers are working on achieving better control over olefin polymerization processes to produce polymers with specific properties, such as controlled molecular weight, crystallinity, and morphology infona.plnumberanalytics.com. This involves studying living polymerization techniques and controlled polymerization methods to create polymers with complex architectures like block copolymers and star polymers numberanalytics.com.

These research trajectories highlight the ongoing efforts to push the boundaries of olefin chemistry, leading to new catalysts, processes, and materials with diverse applications.

Cross-Disciplinary Relevance of Olefin Chemistry in Advanced Scientific Fields

Olefin chemistry is not confined to the realm of pure chemistry; its principles and applications extend across numerous advanced scientific fields, demonstrating significant cross-disciplinary relevance:

Materials Science: Olefins are fundamental building blocks for a vast array of polymeric materials, collectively known as polyolefins lehigh.edu. These polymers, such as polyethylene (B3416737) and polypropylene (B1209903), are ubiquitous in modern life, used in packaging, textiles, automotive parts, and many other applications wikipedia.org. Research in olefin polymerization catalysts directly impacts the development of new polymers with enhanced properties, including improved strength, flexibility, and thermal resistance infona.plnumberanalytics.com. The ability to control polymer architecture through techniques like olefin metathesis and controlled polymerization is crucial for creating advanced materials with tailored functionalities numberanalytics.comresearchgate.net.

Chemical Engineering: The large-scale industrial production of olefins and polyolefins relies heavily on chemical engineering principles britannica.comlehigh.edu. Optimization of reaction conditions, reactor design, separation processes, and catalyst handling are critical aspects informed by chemical engineering research ugent.be. The development of sustainable processes for olefin production from alternative feedstocks also requires significant chemical engineering expertise rsc.org.

Organic Synthesis: Olefin metathesis has become an indispensable tool in organic synthesis for forming new carbon-carbon double bonds and constructing complex molecular architectures mdpi.comscribd.com. This reaction is widely used in the synthesis of pharmaceuticals, natural products, agrochemicals, and fine chemicals scribd.com. The development of highly selective and functional group tolerant metathesis catalysts has revolutionized synthetic strategies in organic chemistry mdpi.com.

Catalysis: Olefin chemistry has historically been, and continues to be, a major driving force in catalysis research lehigh.edu. The discovery and development of various catalysts for olefin polymerization and metathesis have significantly advanced our understanding of catalytic mechanisms and led to the design of new catalytic systems for other transformations lehigh.eduinfona.plnumberanalytics.com.

Biochemistry and Biology: While olefins are primarily known for their industrial applications, some simple olefins like ethylene occur naturally and act as plant hormones, influencing processes such as fruit ripening wikipedia.orgamericanchemistry.com. Research into the biological roles of such compounds connects olefin chemistry to biochemistry and plant biology.

The pervasive nature of olefins as key intermediates and end products means that advancements in olefin chemistry have ripple effects across these and other scientific disciplines, driving innovation in materials, processes, and synthetic methodologies.

Properties

CAS No.

148465-31-0

Molecular Formula

C20H25NO

Synonyms

olifen

Origin of Product

United States

Advanced Synthetic Methodologies for Olefins

Contemporary Olefin Production Strategies

Modern olefin production encompasses several key methodologies, each with distinct advantages and applications. These strategies aim to optimize feedstock utilization, improve yields and selectivity, and reduce energy consumption and environmental impact.

Chemical Looping-Based Olefin Production Schemes

Chemical looping (CL) is an emerging concept in the catalytic production of chemicals, offering a sustainable alternative for upgrading light hydrocarbons into olefins nih.gov. This strategy involves using a solid oxygen carrier that transfers oxygen from an oxidant (like air) to the hydrocarbon fuel, often eliminating the direct contact between the fuel and the oxidant. This can lead to inherently separated product streams, enhanced process safety by avoiding explosive mixtures, and simplified heat integration rsc.org.

Chemical looping has been applied to olefin production through various routes, including the oxidative coupling of methane (B114726) (OCM), oxidative dehydrogenation (ODH), and naphtha oxidative cracking rsc.org. For instance, chemical looping oxidative dehydrogenation (CL-ODH) of ethane (B1197151) has shown potential for significant energy and emission savings compared to conventional ethane cracking ebrary.net. This approach utilizes a redox catalyst to selectively oxidize reaction byproducts like hydrogen, which can help compensate for the energy required by endothermic reactions such as ethane cracking rsc.org. While still in relatively early stages compared to established processes like steam cracking, CL-based approaches offer potential advantages in energy efficiency and CO2 savings ebrary.net.

Deoxygenative Coupling of Carbonyl Compounds

Deoxygenative coupling of carbonyl compounds (aldehydes and ketones) provides a method for forming carbon-carbon double bonds by removing oxygen atoms from the carbonyl groups oup.com. The classic example is the McMurry coupling reaction, which historically utilized stoichiometric amounts of low-valent titanium reagents oup.comrsc.org. This method is effective for synthesizing a variety of olefins, including sterically hindered or strained alkenes and macrocycles oup.com.

Recent efforts have focused on developing catalytic versions of deoxygenative coupling reactions using transition metals or even metal-free conditions to make the process more efficient and environmentally friendly oup.com. For instance, a novel system using InCl3-Zn has been reported for the deoxygenative coupling of carbonyl compounds under thermal conditions, yielding corresponding olefins in high yields with excellent E-diastereocontrol thieme-connect.com. Chromium catalysis has also been explored for the deoxygenative coupling of ketones, allowing for the efficient formation of tetrasubstituted olefins sioc-journal.cn.

Thermal, Fluid Catalytic, and Steam Cracking Approaches (Modern Enhancements)

Thermal cracking processes, particularly steam cracking (SC), and catalytic cracking, such as fluid catalytic cracking (FCC), remain the dominant industrial technologies for producing light olefins like ethylene (B1197577) and propylene (B89431) rsc.orgengineering.org.cnoil-gasportal.com. These processes involve breaking down larger hydrocarbon molecules into smaller, more valuable olefins at high temperatures oil-gasportal.comessentialchemicalindustry.org. Steam cracking is a non-catalytic process typically carried out at very high temperatures (above 800 °C) and is energy-intensive engineering.org.cnunizg.hr. Fluid catalytic cracking utilizes a catalyst, allowing for lower operating temperatures compared to steam cracking oil-gasportal.comencyclopedia.pub.

Innovative Olefin Functionalization and Alkenylation Reactions

Beyond traditional synthesis, innovative reactions for functionalizing existing olefins or directly forming olefinic bonds from readily available precursors are crucial for organic synthesis.

Decarboxylative Alkenylation using Carboxylic Acids

Decarboxylative alkenylation is a powerful method for synthesizing olefins from alkyl carboxylic acids, which are abundant and diverse building blocks nih.govresearchgate.netmappingignorance.org. This approach involves the removal of a carboxyl group (-COOH) and its replacement with an alkenyl group, forming a new carbon-carbon double bond nih.govmappingignorance.org.

A notable development in this area is the use of Ni- or Fe-based catalysis to facilitate the coupling of redox-active esters derived from carboxylic acids with organozinc reagents nih.govresearchgate.net. This method allows access to olefins with various substitution patterns and geometries nih.gov. The reaction can be performed on a mole scale and simplifies retrosynthetic analysis for complex molecules nih.gov. Over sixty olefins across a range of substrate classes have been prepared using this decarboxylative alkenylation, including natural products nih.gov.

Carboxylic Acid DerivativeCoupling PartnerCatalyst SystemExample ProductsControl of Geometry
Redox-active estersAlkenylzinc reagentsNi- or Fe-based catalysisMono-, di-, tri-, and tetra-substituted olefinsExquisite

Table 2: Decarboxylative Alkenylation using Carboxylic Acids nih.govmappingignorance.org

Visible-light-mediated decarboxylative alkenylation of aliphatic carboxylic acids has also been achieved using metal-free conditions with photocatalysts like riboflavin (B1680620) tetraacetate, providing olefins with excellent (E)-diastereocontrol rsc.org. This highlights the ongoing development of milder and more environmentally friendly variants of this transformation.

Catalytic Olefin Aziridination Techniques

Catalytic olefin aziridination is a powerful method for synthesizing aziridines, three-membered rings containing a nitrogen atom, from olefins. conicet.gov.arrice.edu Aziridines are valuable synthetic intermediates found in numerous biologically active molecules. conicet.gov.arrice.edu This transformation typically involves the transfer of a nitrene species to the olefin double bond, often mediated by transition metal catalysts or hypervalent iodine reagents. conicet.gov.aracs.org

Researchers have explored various catalytic systems for this reaction. For instance, metal-catalyzed nitrene transfer from precursors like sulfonyl azides or N-aminoheterocycles has been widely investigated. conicet.gov.ar Transition metals such as copper, rhodium, ruthenium, manganese, iron, silver, gold, and rhenium have demonstrated catalytic activity in olefin aziridination. conicet.gov.ar

Recent advancements have focused on developing more efficient and selective aziridination methods, including those that avoid expensive metal catalysts. One technique involves the transfer of nitrogen atoms to unactivated olefins, which are typically challenging to functionalize. europeanpharmaceuticalreview.com A new process developed at Rice University demonstrated the possibility of using inexpensive organic synthesis to catalyze the transfer of nitrogen atoms to unactivated olefins, combining nitrogen and hydrogen atoms to form aziridine (B145994) products. europeanpharmaceuticalreview.com This method, while slower than some rhodium-catalyzed processes, offers a less expensive and more environmentally friendly alternative. europeanpharmaceuticalreview.com

Another approach involves the use of hypervalent iodine reagents to mediate nitrene addition to alkenes. conicet.gov.ar Diastereoselective copper-catalyzed alkene aziridination using chiral nitrenes generated from sulfonimidamides in the presence of an iodine(III) oxidant has been reported, achieving high yields and good levels of asymmetric induction for electron-poor olefins like tert-butyl acrylate. conicet.gov.ar

Electrochemical methods have also emerged as environmentally friendly alternatives for alkene aziridination, avoiding the need for transition metal catalysts and external oxidants. oup.com These methods often involve the oxidative amine/alkene cross-coupling, where both the sulfonamide and alkene undergo simultaneous oxidation or the alkene is preferentially oxidized. oup.com

Reductive Hydrocarbonation of Olefins

Reductive hydrocarbonation of olefins involves the catalytic formation of a new carbon-carbon bond and a new carbon-hydrogen bond across the olefin double bond. This process represents a valuable strategy for converting readily available olefins into more complex hydrocarbon structures. nih.gov

This methodology provides an alternative to traditional methods that rely on stoichiometric organometallic reagents for carbon-carbon bond formation. nih.gov Recent research has focused on developing catalytic intermolecular reductive couplings of unactivated and activated olefin-derived nucleophiles with carbonyl partners. nih.gov

One approach involves the use of ruthenium(0) catalysts in transfer hydrogenative carbonyl addition. nih.gov In this method, vicinally oxygenated secondary alcohols act as both reductants and carbonyl precursors. nih.gov Terminal olefins, including ethylene, propylene, 1-octene, and styrene (B11656), have been shown to participate in highly regio- and diastereoselective carbon-carbon coupling with 3-hydroxy-2-oxindoles to yield tertiary alcohols. nih.gov

Metal-Catalyzed Hydroamination of Olefins

Metal-catalyzed hydroamination is an atom-economical and byproduct-free method for the synthesis of alkyl amines from olefins and amines. researchgate.netacs.org This reaction involves the addition of an N-H bond of an amine or ammonia (B1221849) across a carbon-carbon multiple bond, forming a new carbon-nitrogen bond and a new carbon-hydrogen bond. acs.org

Despite its potential, the efficient and selective addition of amines to alkenes remains a significant challenge, although substantial progress has been made. acs.org One challenge is the potential for competing reactions, such as olefin oligomerization, which many hydroamination catalysts can also promote. acs.org While state-of-the-art catalysts favor hydroamination, oligomerization products are often still detected. acs.org

Regioselectivity is another key consideration in hydroamination. For terminal olefins, strategies have been developed to selectively produce either the Markovnikov or anti-Markovnikov addition products. acs.org The construction of linear amines from terminal olefins, corresponding to anti-Markovnikov addition, is a particularly significant transformation. nih.gov In 1999, the first example of transition metal-catalyzed anti-Markovnikov hydroamination of olefins was reported using rhodium catalysis for the low-yielding hydroamination of styrenes with secondary aliphatic amines. nih.gov More recently, base-catalyzed anti-Markovnikov hydroamination of styrenes using catalytic systems like LiN(SiMe3)2 and TMEDA or n-BuLi has been reported. nih.gov A two-step, one-pot hydroamination methodology employing sequential oxidation and reduction catalytic cycles has also been developed to access linear amines from terminal olefin precursors with excellent regioselectivity, yielding only the anti-Markovnikov product. nih.gov

For internal olefins, regioselectivity is more challenging and can be influenced by introducing strongly electron-withdrawing or bulky substituents. acs.org In intramolecular hydroaminations, the regioselectivity is often controlled by the preferential formation of five- or six-membered rings. acs.org

Recent developments in late transition metal-catalyzed hydroamination and hydroamidation have been reviewed, highlighting progress in anti-Markovnikov selective hydroamidations of alkynes and enhanced regioselectivity in hydroaminations of internal alkynes. researchgate.net Asymmetric hydroamination and hydroamidation of alkenes and allenes have also seen rapid development, primarily utilizing catalysts based on gold, rhodium, and iridium complexes. researchgate.net

Stereoselective Olefin Synthesis Strategies

Strategies for Z-Selective Olefin Formation in Metathesis

Achieving Z-selectivity in olefin metathesis has been a significant area of research, as most catalysts tend to favor the thermodynamically more stable E isomer. harvard.eduacs.org Recent advances in catalyst design, particularly with molybdenum, tungsten, and ruthenium complexes incorporating appropriate ligands, have led to improved Z-selectivity. science.govresearchgate.net

The development of chelated ruthenium catalysts has shown promise in achieving high Z-selectivity in olefin metathesis, including in the cross-metathesis of two different olefins. acs.org These catalysts are often readily synthesized and stable, making them practical for stereocontrolled synthesis. acs.org

Molybdenum-based catalysts, particularly molybdenum monoaryloxide chloride complexes, have also been shown to furnish higher-energy (Z) isomers of trifluoromethyl-substituted alkenes through cross-metathesis with high Z selectivity. science.gov The use of reduced pressure has also been introduced as a simple and effective strategy for achieving high stereoselectivity in some cases. science.gov

Control over E/Z Selectivity in Ring-Closing Metathesis

In Ring-Closing Metathesis (RCM), the E/Z selectivity is influenced by the catalyst, ring strain, and the structure of the starting diene. wikipedia.org For smaller rings, Z-isomers often predominate due to minimization of ring strain. wikipedia.org However, in the synthesis of macrocycles, the E-isomer is frequently obtained because it is generally the thermodynamically more stable product. wikipedia.org

Ruthenium N-heterocyclic carbene (NHC) catalysts typically favor E selectivity, which is attributed to steric clashes in the metallacyclobutane intermediate that favor a trans configuration leading to the E-isomer. wikipedia.org

However, strategies have been developed to achieve Z-selectivity in RCM. For instance, the use of chelating ruthenium catalysts has been reported to afford Z macrocycles with high selectivity. wikipedia.org This selectivity is attributed to increased steric interactions between the catalyst ligands and the metallacyclobutane intermediate, disfavoring the transition state leading to the E-isomer. wikipedia.org

The structure of the substrate also plays a crucial role in the reactivity and stereoselectivity of ruthenium alkylidene catalyzed olefin metatheses. citycollegekolkata.org Slight changes in substrate structure can significantly impact whether the E or Z olefin is formed. harvard.edu

Catalysis in Olefin Transformations

Olefin Polymerization Catalysis

Olefin polymerization is a chain-growth process where monomer units (olefins) are added sequentially to a growing polymer chain, typically initiated and propagated by a catalyst. The development of highly efficient and selective catalysts has been crucial in tailoring the properties of the resulting polyolefins, such as molecular weight, branching, tacticity, and comonomer incorporation.

Evolution of Ziegler-Natta Catalysts and their Scientific Impact

The discovery of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta revolutionized olefin polymerization. These catalyst systems, typically composed of a transition metal compound (like titanium tetrachloride) service.gov.uknih.gov and an organoaluminum cocatalyst (such as triethylaluminum) wikipedia.orgfishersci.canih.govuni.lu, enabled the synthesis of highly linear polyethylene (B3416737) and isotactic polypropylene (B1209903) with unprecedented control over stereochemistry. This discovery led to the widespread industrial production of these polymers, transforming the plastics industry. The scientific impact was profound, opening new avenues in coordination chemistry and polymer science and laying the foundation for subsequent generations of polymerization catalysts.

Metallocene and Half-Metallocene Complexes in Olefin Polymerization

Building upon the principles established by Ziegler-Natta catalysts, metallocene and half-metallocene complexes emerged as a significant class of homogeneous catalysts in the late 20th century. Metallocenes, such as zirconocene (B1252598) dichloride wikidata.orgamericanelements.comereztech.comereztech.comnih.gov, feature a central metal atom (often from Group 4, like Zr or Ti) sandwiched between one (half-metallocene) or two (metallocene) cyclopentadienyl (B1206354) ligands wikipedia.orgfishersci.fiamericanelements.comfishersci.ca. These catalysts, typically activated by activators like methylaluminoxane (B55162) (MAO), offer single-site catalysis, leading to polymers with narrow molecular weight distributions and greater control over comonomer incorporation compared to heterogeneous Ziegler-Natta systems. Research has shown that Group 4 metallocene and post-metallocene catalysts exhibit high activity and control over polymer microstructure researchgate.net.

Late Transition Metal Catalysts for Olefin Polymerization

In recent decades, late transition metal catalysts (typically from Groups 8-11, such as Ni, Pd, Fe, and Co) have gained prominence in olefin polymerization due to their unique properties, including higher tolerance to polar impurities and the ability to produce polymers with novel architectures, such as highly branched polyethylene researchgate.netmdpi.commdpi.comresearchgate.netrsc.org.

Design and Mechanism of α-Diimine Nickel and Palladium Catalysts

A seminal development in late transition metal catalysis was the introduction of α-diimine nickel and palladium catalysts by Brookhart and colleagues mdpi.com. These catalysts feature a central Ni or Pd atom coordinated by bidentate α-diimine ligands. The mechanism typically involves migratory insertion of the olefin into the metal-alkyl bond, similar to Ziegler-Natta and metallocene catalysts. However, the presence of bulky substituents on the α-diimine ligand can lead to a "chain walking" mechanism, where the metal center migrates along the growing polymer chain before monomer insertion occurs. This chain walking is responsible for the formation of branches in the polymer backbone mdpi.com.

Impact of Ligand Design on Catalytic Activity and Selectivity

Ligand design plays a critical role in tuning the performance of late transition metal catalysts service.gov.ukwikipedia.orgereztech.commdpi.comresearchgate.net. By modifying the steric and electronic properties of the ligands, chemists can influence catalyst activity, selectivity for specific monomers, molecular weight of the resulting polymer, and the degree and type of branching. For instance, varying the steric bulk of o-aryl substituents in 8-arylnaphthylamine-derived late transition metal catalysts is a key feature for designing high-performance catalysts mdpi.com. N-donor ligands are commonly used, although O and P donors are also effective mdpi.com. Bis(imino)pyridyl ligands coordinated to Fe(II) and Co(II) have been shown to exhibit exceptionally high activities and selectivities in ethylene (B1197577) polymerization and oligomerization, with the aryl substitution pattern influencing the molecular weight of the polyethylene produced researchgate.net.

Chain Shuttling Catalysis for Olefin Block Copolymers

Chain shuttling polymerization is a technique that utilizes a dual-catalyst system and a chain shuttling agent (CSA) to synthesize olefin block copolymers. wikipedia.org This method allows for the creation of polymers with alternating segments that can possess different tacticities or monomer compositions. wikipedia.org The goal is to combine the desirable properties of different polymer blocks within a single material, such as achieving both high melting points and high elasticity. wikipedia.org

The process involves two distinct catalysts with different selectivities for monomers or stereochemistry, operating concurrently in a single reactor. wikipedia.org A CSA facilitates the transfer of the growing polymer chain between these two catalysts. wikipedia.org As the chain is shuttled back and forth, segments with varying properties are added, resulting in a block copolymer. wikipedia.org This shuttling process can be viewed as a competing chemical equilibrium, where the rate of chain transfer can be controlled by adjusting the relative concentrations of the catalysts and the CSA. wikipedia.org

Early work in olefin polymerization, particularly with Ziegler-Natta catalysts, laid the groundwork for controlling polymer properties like tacticity. wikipedia.org Living polymerization techniques further advanced this by allowing polymer chains to grow until intentionally terminated. wikipedia.org However, traditional living polymerization typically yields only one type of tacticity per catalyst. wikipedia.org Chain shuttling polymerization overcomes this limitation by enabling the synthesis of block copolymers with alternating tacticities or compositions in a more facile manner than sequential polymerization methods. wikipedia.org

This approach has been successfully applied to the copolymerization of ethylene and alpha-olefins like propylene (B89431) or 1-hexene, as well as isoprene (B109036) and styrene (B11656). researchgate.net The resulting multiblock copolymers represent a significant advancement in polyolefin synthesis, providing access to materials with previously unattainable combinations of properties. researchgate.net

Copolymerization with Polar Monomers

The direct copolymerization of olefins with polar monomers presents a significant challenge due to the sensitivity of many olefin polymerization catalysts to polar functional groups. However, incorporating polar monomers into polyolefin chains is highly desirable as it can impart new properties such as improved adhesion, printability, and dyeability. thieme-connect.de

Significant research has focused on developing catalyst systems that can tolerate and effectively copolymerize olefins with polar monomers. Late transition metal catalysts, particularly those based on nickel and palladium, have shown better tolerance towards polar functionalities compared to early transition metal catalysts like those based on titanium or zirconium. thieme-connect.demdpi.com

Single-site catalysts have been frequently employed in the coordination copolymerization of olefins and polar monomers, allowing for fine control over the polymer microstructure. mdpi.com By optimizing the environment around the active metal center, researchers can influence the chain topology and the rate at which polar monomers are inserted into the growing polymer chain. mdpi.com

Examples of polar monomers that have been successfully copolymerized with olefins include those where the carbon-carbon double bond is not directly attached to the polar functional group, such as polar alpha-olefins, polar norbornenes, and polar styrenes. chinesechemsoc.org Some Group IV transition metal catalysts have demonstrated high activities and enabled the incorporation of polar monomers up to approximately 30 mol %. chinesechemsoc.org Group III rare-earth metal catalysts have also shown high activity and achieved even higher polar monomer incorporation ratios, in some cases leading to alternating copolymers. chinesechemsoc.org

While early transition metal catalysts often struggle with polar monomers where the double bond is directly connected to the functional group, advancements in ligand design, such as the use of bulky substituents and rigid ligand frameworks, have improved the performance of some catalysts in these systems. chinesechemsoc.org Nickel and palladium catalysts with specific ligand structures, such as phosphine-phenolate (PO) and phosphine-bis(arenesulfonate) (OPO) ligands, have shown promise in the copolymerization of ethylene with polar vinyl monomers. mdpi.comsioc-journal.cn

Despite progress, challenges remain in achieving high catalytic activity, high copolymer molecular weights, and high polar monomer incorporation ratios simultaneously, especially under industrially relevant high-temperature conditions. mdpi.comchinesechemsoc.org

Catalyst Activators and Precatalyst Systems

Olefin polymerization typically requires the use of a catalyst system comprising a precatalyst and an activator (or cocatalyst). The precatalyst is often a dormant species that needs to be transformed into the active catalytic species by the activator. nsf.govmdpi.com The activator plays a crucial role in generating the active site, which is typically a cationic transition metal complex. mdpi.com

Various precatalyst activation mechanisms are known, including alkyl/halide abstraction by Lewis acids or charged reagents, one-electron oxidation or reduction, halide/alkyl exchange followed by alkyl abstraction, and protonolysis of metal-alkyl bonds by Brønsted acids. nsf.gov

Methylaluminoxane (MAO) has been a widely used and effective cocatalyst for activating metallocene and other olefin polymerization precatalysts. While MAO is highly effective, it is often required in large excess and is an ill-defined oligomeric compound. acs.org

The search for well-defined and more efficient activators has led to the development of alternative systems, including borates and boranes. These can activate metallocene dialkyl complexes and, when used with aluminum alkyls as scavengers, can also activate metallocene dichlorides. However, boron-based cocatalysts can be expensive and susceptible to impurities.

More recently, novel molecular activators have been developed. For instance, a dinuclear aluminum salt, {[iBu₂(DMA)Al]₂(μ-H)}⁺[B(C₆F₅)₄]⁻ (AlHAl), has been reported as a stand-alone cocatalyst capable of activating dichloride precatalysts without the need for a separate alkylating and scavenging agent. mdpi.comacs.org This activator operates via a protonolysis mechanism, generating the cationic active species. nsf.govacs.org

Computational studies play an important role in understanding the activation process and designing new catalyst systems. researchgate.net Density Functional Theory (DFT) has been used to study the interaction between precatalysts and activators, providing insights into the formation of active species and potential deactivation pathways. researchgate.net

Green Approaches to Olefin Polymerization

Increasing environmental concerns are driving the development of more sustainable and environmentally friendly approaches to olefin polymerization. ippi.ac.irippi.ac.irmdpi.com Green chemistry principles are being applied to minimize the environmental impact of polymer production. ippi.ac.irippi.ac.ir

One approach involves the development of catalytic systems that can operate under milder conditions, such as lower temperatures and pressures, which can reduce energy consumption. ippi.ac.ir Aqueous polymerization systems using water-soluble catalysts have also been explored to reduce the reliance on organic solvents. ippi.ac.ir

The use of renewable resources as monomers is another key aspect of green olefin polymerization. ippi.ac.irmdpi.com Copolymerization of olefins with bio-based monomers like limonene (B3431351) or beta-pinene (B31000) is being investigated to increase the sustainability of polymer production. ippi.ac.ir Additionally, utilizing vegetable oils containing alkene groups as feedstocks for polymerization is an area of research. scispace.com

Developing catalysts that are less toxic and derived from renewable resources is also a focus. ippi.ac.ir Enzyme-based catalytic systems, ionic liquids, and photoactivated catalysts are being explored as potential green alternatives to traditional metal-based catalysts. ippi.ac.irippi.ac.irmdpi.com

Furthermore, efforts are being made to improve the efficiency of catalysts, reducing the amount of catalyst needed and thus minimizing waste. ippi.ac.irippi.ac.ir The development of catalysts that enable better control over polymer properties can also contribute to sustainability by allowing for the production of materials with tailored performance, potentially reducing the need for additives or further processing. ippi.ac.irippi.ac.ir

Integrating computational modeling and machine learning is seen as crucial for accelerating the discovery and understanding of new, more sustainable catalytic systems for olefin polymerization. ippi.ac.irippi.ac.ir

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of fragments of alkenes through the scission and regeneration of carbon-carbon double bonds. wikipedia.orgchemistrytalk.org This reaction allows for the efficient formation of new carbon-carbon double bonds and is widely used in organic synthesis for creating complex molecules, polymers, and fine chemicals. wikipedia.orgchemistrytalk.orguwindsor.ca A key advantage of olefin metathesis is that it often produces fewer undesired by-products and hazardous waste compared to alternative synthetic routes. wikipedia.orglibretexts.org

Historical Development and Nobel Prize Recognition (Chauvin, Grubbs, Schrock)

The history of olefin metathesis dates back to the 1950s with observations of unexpected product distributions in olefin transformations. wikipedia.orguwindsor.calibretexts.orgacs.org Early industrial processes utilized heterogeneous catalysts for reactions like the disproportionation of propylene into ethylene and 2-butene. wikipedia.orglibretexts.orgacs.orgilpi.com However, the mechanism of this reaction was not well understood initially. acs.orgapexmolecular.com

A major breakthrough occurred in 1971 when Yves Chauvin and Jean-Louis Hérisson proposed a catalytic cycle involving a metal carbene intermediate and a four-membered metallacycle. wikipedia.orgchemistrytalk.orguwindsor.calibretexts.orgacs.orgilpi.comapexmolecular.comlibretexts.orgnobelprize.org This mechanism, now known as the Chauvin mechanism, provided a clear explanation for the observed product distributions and suggested that metal-alkylidene complexes were the key active species. wikipedia.orgchemistrytalk.orguwindsor.cailpi.comapexmolecular.comlibretexts.orgnobelprize.org

Chauvin's mechanistic insights paved the way for the rational design of well-defined, highly active homogeneous catalysts. Richard R. Schrock made significant contributions by developing highly active molybdenum and tungsten-based catalysts in the late 1980s and early 1990s. apexmolecular.comlibretexts.org These catalysts were particularly effective but were often sensitive to air and moisture and had limited tolerance for various functional groups. apexmolecular.comlibretexts.org

Subsequently, Robert H. Grubbs developed a series of ruthenium-based catalysts starting in the mid-1990s. uwindsor.caapexmolecular.comlibretexts.org Grubbs catalysts proved to be more stable in the presence of air and water and exhibited much better functional group tolerance, significantly broadening the applicability of olefin metathesis in organic synthesis. uwindsor.caapexmolecular.comlibretexts.org The development of these well-defined, functional-group-tolerant catalysts by Schrock and Grubbs revolutionized the field and made olefin metathesis a widely used tool in academic and industrial settings. uwindsor.caapexmolecular.com

For their groundbreaking work in developing the metathesis method in organic synthesis, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were jointly awarded the Nobel Prize in Chemistry in 2005. wikipedia.orglibretexts.orglibretexts.orgnobelprize.orgacs.orgnobelprize.orgnobelprize.orgopenstax.org Their discoveries have had a profound impact on the synthesis of a wide range of molecules, from pharmaceuticals to polymers, leading to more efficient and environmentally friendly production processes. nobelprize.orgacs.orgnobelprize.org

Mechanism of Olefin Metathesis: The Metallacycle Intermediate

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a catalytic cycle initiated by the reaction between a transition metal alkylidene complex (the active catalyst) and an olefin. wikipedia.orgchemistrytalk.orguwindsor.calibretexts.orgilpi.comapexmolecular.comlibretexts.orgnobelprize.org

The key intermediate in this mechanism is a four-membered ring structure called a metallacyclobutane. wikipedia.orgchemistrytalk.orglibretexts.orgilpi.comlibretexts.orgnobelprize.org The reaction proceeds through a [2+2] cycloaddition between the metal alkylidene and the olefin, forming this strained metallacyclobutane intermediate. wikipedia.orgchemistrytalk.orglibretexts.orgilpi.comlibretexts.org

This metallacyclobutane intermediate is transient and rapidly undergoes a cycloreversion (the reverse of a [2+2] cycloaddition) to produce a new olefin and a new metal alkylidene species. wikipedia.orgchemistrytalk.orglibretexts.orgilpi.comlibretexts.org This new metal alkylidene can then react with another olefin molecule, continuing the catalytic cycle and leading to the redistribution of alkylidene fragments. wikipedia.orgchemistrytalk.org

The driving force for olefin metathesis reactions can be the removal of a volatile olefin product (such as ethylene) from the reaction mixture or the release of ring strain in the case of ring-opening metathesis polymerization (ROMP) of cyclic olefins. chemistrytalk.orgilpi.comnobelprize.orgopenstax.org

While a direct [2+2] cycloaddition between two alkenes is symmetry forbidden according to the Woodward-Hoffmann rules and has a high activation energy, the presence of d-orbitals on the transition metal in the metal alkylidene complex breaks this symmetry, significantly lowering the activation energy and allowing the reaction to proceed readily under mild conditions. wikipedia.orglibretexts.orgilpi.comlibretexts.org

The Chauvin mechanism, supported by extensive experimental evidence, including studies with isotopically labeled alkenes, is now considered the actual mechanism operating in olefin metathesis. wikipedia.orglibretexts.orglibretexts.orgnobelprize.org

Catalyst Development in Olefin Metathesis

The efficiency and applicability of olefin metathesis reactions are highly dependent on the catalyst employed. Significant efforts have been dedicated to the development of a variety of transition metal catalysts with tailored properties.

Early Transition Metal Catalysts (Mo, W, Re)

Early work in olefin metathesis catalysis focused on high-valent transition metal compounds, particularly those based on molybdenum (Mo), tungsten (W), and rhenium (Re). fishersci.nlfishersci.co.ukuni.lufishersci.sethegoodscentscompany.com Richard Schrock pioneered the preparation of well-defined W, Mo, and Re catalysts for these reactions. fishersci.co.ukuni.lu These early systems often involved metal halides, oxides, or oxo-halides, sometimes used in conjunction with co-catalysts like alkyl aluminum or alkyl zinc compounds. fishersci.co.uk While exhibiting good reactivity, these early heterogeneous catalysts often suffered from poor functional group tolerance and were sensitive to air and water. nih.govfishersci.co.uk Schrock's development of well-defined Mo and W alkylidene complexes, particularly those with arylimido ligands, represented a significant advancement, demonstrating impressive activity and high turnover frequencies. fishersci.co.ukuni.luwikipedia.org However, these early transition metal catalysts generally had lower functional group tolerance compared to later-generation catalysts and remained sensitive to air and moisture. fishersci.co.uk

Ruthenium-Based Catalysts (Grubbs Catalysts and Advancements)

A major breakthrough in olefin metathesis came with the development of ruthenium-based catalysts, largely spearheaded by the work of Robert H. Grubbs. fishersci.nlnih.govfishersci.co.uknih.govwikipedia.org Grubbs catalysts, which are ruthenium(II) carbenoid complexes, offered significantly improved functional group tolerance and stability towards air and moisture compared to their early transition metal counterparts. fishersci.nlnih.govwikipedia.orgnih.govalfa-chemistry.com This enhanced robustness greatly broadened the applicability of olefin metathesis in organic synthesis and polymer science. nih.govalfa-chemistry.com

The development of Grubbs catalysts progressed through several generations. The first-generation Grubbs catalyst, such as Benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium, demonstrated the feasibility of using well-defined ruthenium complexes for metathesis. fishersci.co.ukwikipedia.org Subsequent advancements led to the development of the second-generation Grubbs catalysts, which incorporated N-heterocyclic carbene (NHC) ligands. wikipedia.orgnih.govnih.govwikipedia.org These catalysts, such as (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, exhibited increased catalytic activity and enhanced thermal stability. nih.govwikipedia.org Further modifications, including the development of Hoveyda-Grubbs catalysts featuring a chelating isopropoxybenzylidene ligand, led to catalysts with improved initiation properties and stability. fishersci.nlnih.govalfa-chemistry.comepa.gov Ruthenium-based catalysts have become particularly popular due to their ease of handling and compatibility with a wide range of functional groups. wikipedia.orgthegoodscentscompany.com

Schrock Catalysts

Schrock catalysts are a class of highly active olefin metathesis catalysts typically based on molybdenum(VI) and tungsten(VI) centers. fishersci.nlnih.govwikipedia.org These catalysts often feature alkoxide and imido ligands in addition to the crucial alkylidene ligand. fishersci.nl Examples include molybdenum imido alkylidene complexes like 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide). fishersci.nl Schrock catalysts are known for their exceptionally high reactivity and efficiency, particularly in challenging metathesis transformations. nih.gov Richard Schrock's work in synthesizing these well-defined, high-oxidation-state alkylidene complexes was pivotal in advancing the field of olefin metathesis. wikipedia.orgnih.gov While highly active, Schrock catalysts are generally more sensitive to air and moisture and have lower functional group tolerance compared to many ruthenium-based catalysts. nih.govfishersci.co.uk

Design of Highly Selective and Functional Group Tolerant Catalysts

The design of olefin metathesis catalysts has continuously evolved with a focus on achieving high selectivity and tolerance towards various functional groups. The development of ruthenium-based catalysts, particularly the second-generation Grubbs catalysts and their derivatives, marked a significant step in improving functional group tolerance. wikipedia.orgnih.govalfa-chemistry.comwikipedia.org These catalysts can effectively catalyze metathesis reactions in the presence of a wide array of functionalities, including alcohols, carboxylic acids, aldehydes, and amines, which often poison early transition metal catalysts. wikipedia.orgnih.gov

Achieving high stereoselectivity, particularly the formation of Z-alkenes, has been another important area of catalyst design. While early Mo and W catalysts showed some Z-selectivity, the development of functional-group-tolerant Z-selective ruthenium catalysts has been a more recent advancement. nih.govthegoodscentscompany.com The strategic modification of catalyst ligands, such as the introduction of specific NHC ligands or chelating systems, has been crucial in controlling both reactivity and stereoselectivity. nih.govwikipedia.orgthegoodscentscompany.com This fine-tuning of catalyst structure allows for the selective synthesis of desired olefin isomers and enables the application of metathesis in the synthesis of complex molecules and stereoregular polymers. thegoodscentscompany.com

Here is a comparison of key characteristics of Grubbs and Schrock catalysts:

CharacteristicGrubbs Catalysts (Ru-based)Schrock Catalysts (Mo/W-based)
ReactivityGenerally lower initiation barrier, good activity fishersci.co.ukwikipedia.orgHigh reactivity and efficiency nih.govfishersci.co.uk
Functional Group ToleranceHigh tolerance to various functional groups, air, and moisture fishersci.nlnih.govwikipedia.orgnih.govalfa-chemistry.comLower functional group tolerance, sensitive to air and water nih.govfishersci.co.uk
Stereoselectivity (Z/E)Can be tuned for Z or E selectivity with specific ligands nih.govthegoodscentscompany.comEarly examples showed some Z-selectivity, further developed for enantioselective synthesis fishersci.nlwikipedia.orgnih.gov
Metal CenterRuthenium (Ru) fishersci.nlnih.govMolybdenum (Mo), Tungsten (W), Rhenium (Re) fishersci.nlfishersci.co.ukuni.lu
Ligand TypesPhosphines, N-Heterocyclic Carbenes (NHCs), Chelating ligands wikipedia.orgnih.govwikipedia.orgImido, Alkoxide, Alkylidene ligands fishersci.nl

Types of Olefin Metathesis

Olefin metathesis encompasses several variations, each enabling the construction of different molecular architectures. These include Ring-Opening Metathesis (ROM), Ring-Opening Metathesis Polymerization (ROMP), Cross-Metathesis (CM), Acyclic Diene Metathesis Polymerization (ADMET), and Ring-Closing Metathesis (RCM). fishersci.co.ukwikipedia.org

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a particularly valuable intramolecular variant of olefin metathesis used for the synthesis of cyclic alkenes. fishersci.co.ukfishersci.caethersolvent.comwikipedia.org In RCM, a molecule containing two terminal or internal alkene groups undergoes intramolecular metathesis to form a cyclic alkene and extrude a small olefin molecule, typically ethylene when terminal alkenes are used. fishersci.caethersolvent.com

RCM has proven highly effective for the synthesis of a wide range of ring sizes, from 5-membered rings to large macrocycles containing 30 or more atoms. ethersolvent.com The success of RCM in forming challenging ring systems has made it a powerful tool in the synthesis of natural products, pharmaceuticals, and other complex molecules. Modern ruthenium-based catalysts, with their excellent functional group tolerance, are widely used for RCM reactions, allowing for the cyclization of substrates containing various sensitive functionalities. fishersci.caethersolvent.com The E/Z selectivity of the cyclic alkene product in RCM can be influenced by factors such as ring strain and catalyst design. ethersolvent.com

Cross-Metathesis (CM)

Cross-metathesis (CM) is a powerful olefin metathesis reaction that involves the coupling of two different alkene molecules, leading to the redistribution of alkylidene fragments and the formation of new carbon-carbon double bonds wikipedia.org. This transformation is typically catalyzed by transition metal alkylidene complexes, with ruthenium- and molybdenum-based catalysts being among the most widely employed wikipedia.org. The reaction proceeds through a generally accepted mechanism involving a [2+2] cycloaddition between the alkene and the metal alkylidene, forming a metallacyclobutane intermediate, which then undergoes cycloreversion to generate new alkene and alkylidene species wikipedia.org.

Significant research has focused on developing selective CM reactions, particularly when dealing with complex or functionally rich olefins. Achieving high chemo-, regio-, and stereoselectivity remains a key challenge and area of active investigation uwindsor.ca. For instance, studies have explored the selective CM of terminal olefins using ruthenium benzylidene catalysts. One approach involves CM with symmetric internal olefins as a means to homologate terminal olefins to protected allylic alcohols, amines, and esters acs.org. Due to the limited availability of some symmetric internal olefins, a two-step CM procedure involving initial homodimerization of the terminal olefin followed by CM has been developed acs.org.

Research has also investigated the impact of substituents on CM efficiency and selectivity. Terminal olefins with allylic methyl substituents, for example, have been observed to yield CM products in diminished yields but with improved trans-selectivity acs.org. Studies measuring reaction rates for CM involving butenediol and allyl alcohol derivatives have demonstrated advantages in reaction rate and stereoselectivity when using disubstituted olefins acs.org.

The development of new CM applications continues to expand the utility of this reaction. The metathesis of acrolein acetal (B89532) derivatives with terminal olefins has been discovered as a new CM application, with acrolein acetals proving to be robust and trans-selective CM substrates acs.org. Furthermore, a pinacol-derived vinyl boronate has been identified as a reactive CM partner, providing a method for converting terminal olefins into precursors for Suzuki coupling reactions acs.org.

Control over stereochemistry, specifically the formation of Z-olefins, in CM reactions has also been a subject of research. Catalytic Z-selective CM reactions of terminal enol ethers and allylic amides have been reported, yielding disubstituted alkenes with high Z selectivity nih.gov. Molybdenum complexes, such as stereogenic-at-Mo alkylidenes, have shown promise in promoting Z-selective alkene formation through ring-opening/cross-metathesis (ROCM) with strained oxabicyclic olefins and styrenes nih.gov.

The efficiency of CM reactions can be influenced by various factors, including the catalyst type and reaction conditions. For example, the use of copper iodide as a cocatalyst has been shown to enhance reaction rates in olefin CM, particularly with Grubbs-2 catalysts. Copper iodide is believed to stabilize the catalyst through iodide ions and act as a phosphine (B1218219) scavenger, allowing reactions to proceed under milder conditions and in more environmentally friendly solvents like diethyl ether and water using micellar catalysis organic-chemistry.org.

CM has found applications in polymer chemistry, including the functionalization of biodegradable polymers through monomer pre-functionalization or post-polymerization functionalization rsc.org. Studies have explored the impact of reaction conditions, such as temperature, catalyst loading, and the equivalents of the cross partner, on the conversion and selectivity in CM reactions involving polymers rsc.org.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization technique that utilizes olefin metathesis catalysts to polymerize cyclic olefins, typically strained cyclic monomers wikipedia.orgtandfonline.comresearchgate.net. The driving force for ROMP is often the release of ring strain in the cyclic monomer wikipedia.org. This process yields unsaturated polymers (polyalkenamers) acs.org. ROMP is a powerful tool for synthesizing polymers with controlled molecular weights, low polydispersities, and specific microstructures researchgate.net.

Well-defined transition metal catalysts, particularly those based on ruthenium and molybdenum, have been instrumental in the advancement of ROMP tandfonline.comresearchgate.net. These catalysts, such as Grubbs and Schrock catalysts, enable living polymerization, allowing for the synthesis of polymers with controlled characteristics and the creation of block and graft copolymers tandfonline.comresearchgate.net.

ROMP of strained cyclic olefins, such as norbornene and its derivatives, is known to be extremely fast due to the significant ring strain nih.govresearchgate.net. The reaction proceeds through a metathetical chain growth mechanism researchgate.net. Research has explored various aspects of ROMP, including catalyst efficiency and stability. Highly efficient metal catalysts are used in polyolefin synthesis, and ROMP catalysts can achieve high turnover numbers nih.gov. However, catalyst decomposition during ROMP can occur, highlighting the need for more stable catalysts nih.gov.

Recent developments in ROMP include techniques like pulsed-addition ROMP, which employs a symmetrical cis-olefin chain transfer agent to control molecular weight and produce polymers with narrow polydispersities nih.gov. This method allows for the generation of multiple polymer chains from a single metal initiator nih.gov.

ROMP can be carried out under various conditions, including in aqueous solutions with appropriately designed catalysts researchgate.net. Supported catalysts have also been developed for ROMP, offering potential advantages in terms of catalyst recovery and reusability mdpi.com. For example, polystyrene-divinylbenzene (DVB-PS)-supported and PEG-bound ruthenium catalysts have been synthesized and evaluated for ROMP of strained cyclic olefins mdpi.com.

The stereochemistry of the resulting polymer backbone (cis or trans double bonds) can be influenced by the catalyst and reaction conditions acs.org. While many metathesis systems yield a mixture of cis and trans olefins, leading to largely amorphous materials, stereoselective metathesis catalysis is an active area of research aimed at controlling polymer microstructure acs.org.

Enyne and Alkyne Metathesis

Enyne metathesis is a catalytic reaction between an alkene and an alkyne that results in the formation of conjugated 1,3-diene systems chim.itorganic-chemistry.orgmdpi.com. This transformation is typically catalyzed by ruthenium carbene complexes, similar to those used in olefin metathesis nih.govchim.itorganic-chemistry.org. Enyne metathesis can occur intramolecularly, known as ring-closing enyne metathesis (RCEYM), or intermolecularly, referred to as enyne cross-metathesis (EYCM) chim.itlibretexts.orgorganic-chemistry.orgmdpi.com. Both variants are valuable tools in organic synthesis for constructing various carbo- and heterocycles nih.govchim.it.

The mechanism of enyne metathesis involves a bond reorganization between the alkene and alkyne organic-chemistry.org. While the precise mechanistic details can vary, it generally involves the interaction of the alkene and alkyne with the metal catalyst, leading to the formation of new carbon-carbon double and single bonds organic-chemistry.org.

Enyne metathesis has been widely applied in the synthesis of complex molecules, including natural products and biologically active substances nih.gov. For instance, RCEYM has been utilized in the synthesis of nitrogen and oxygen heterocycles such as pyrrolines, tetrahydropyridines, and pyrans chim.it. The combination of EYCM and cycloaddition reactions, as well as the integration of enyne and classical olefin metathesis reactions, allows for the synthesis of small heterocyclic systems from readily available alkyne substrates chim.it. Tandem ring-closing enyne metathesis followed by cross olefin metathesis has been demonstrated as a strategy to shorten reaction processes and improve yields in the construction of complex skeletons, such as steroidal systems nih.gov.

Alkyne metathesis, also known as diyne metathesis when involving two alkynes, is a related catalytic transformation that involves the redistribution of fragments of alkynes mpg.deuniv-rennes.fr. This reaction is typically catalyzed by molybdenum and tungsten alkylidyne complexes mpg.deuniv-rennes.fr. While olefin metathesis has seen broader application, alkyne metathesis is a powerful method for forming carbon-carbon triple bonds and has applications in the synthesis of polyynes univ-rennes.fr. The reaction benefits from a strong driving force and is mechanistically well understood, proceeding via metal alkylidyne intermediates mpg.de. Research in alkyne metathesis focuses on the design of new catalysts that combine high activity, functional group tolerance, and ease of handling mpg.de.

Carbonyl-Olefin Metathesis

Carbonyl-olefin metathesis is a reaction that facilitates the formation of new carbon-carbon double bonds between a carbonyl compound and an olefin researchgate.netnih.govmdpi.commdpi.comnih.gov. This transformation provides a strategy for functional group interconversion and the construction of organic structures researchgate.netmdpi.com. Unlike the Chauvin mechanism observed in olefin-olefin metathesis, carbonyl-olefin metathesis does not strictly follow the same metallacycle pathway, although it can involve formal [2+2] cycloaddition intermediates like oxetanes mdpi.com.

Various strategies and catalytic approaches have been developed for carbonyl-olefin metathesis, including stepwise, stoichiometric, and catalytic methods nih.govnih.gov. Approaches include Paternò-Büchi cycloadditions between carbonyls and alkenes followed by fragmentation of the resulting oxetanes, metal alkylidene-mediated strategies, and Lewis acid-mediated and catalyzed reactions nih.govmdpi.comnih.gov. Lewis acids have emerged as significant catalysts for carbonyl-olefin metathesis researchgate.netnature.commdpi.com. For instance, superelectrophilic Fe(III)-based ion pairs have been described as Lewis acid catalysts for intermolecular carbonyl-olefin metathesis, enabling selective access to (E)-olefins researchgate.net.

Mechanistic investigations often suggest the involvement of oxetane (B1205548) intermediates in Lewis acid-catalyzed carbonyl-olefin metathesis, with the regioselective formation and stereospecific fragmentation of these intermediates influencing selectivity researchgate.net. Other proposed intermediates include pyrazolidines and 1,3-diols researchgate.netmdpi.com. Some protocols are based on the initial formation of a carbon-carbon single bond between carbonyls and alkenes, leading to diol intermediates that undergo subsequent Grob fragmentation nih.govnih.gov.

The field of carbonyl-olefin metathesis has expanded to include catalytic strategies for ring-closing, ring-opening, and cross carbonyl-olefin metathesis nih.govnih.gov. Ring-closing carbonyl-olefin metathesis catalyzed by FeCl3 is a method for forming cyclic olefins, although some substrates may form stable oxetanes instead of undergoing fragmentation researchgate.net. Extending the reactivity of ring-closing carbonyl-olefin metathesis to form larger ring systems has been a challenge, but new Lewis acid systems, such as Al(III)-ion pair catalysts, have been developed to overcome these limitations and enable the formation of 6-membered rings nature.com.

While significant progress has been made, the substrate scope for carbonyl-olefin metathesis is currently more limited compared to olefin-olefin metathesis nih.gov. Most reported examples of cross carbonyl-olefin metathesis involve aryl aldehydes and trisubstituted olefins, typically forming (E)-alkenes selectively researchgate.netnih.gov. Ring-opening carbonyl-olefin metathesis reactions often involve aryl aldehyde substrates and cyclic alkenes to form unsaturated ketones nih.gov.

Other Catalytic Transformations of Olefins

Beyond metathesis, olefins undergo a variety of other catalytic transformations that are crucial in organic synthesis and industrial processes. These reactions often involve transition metal catalysts and enable the selective functionalization of the olefin double bond.

Selective Olefin Oxidation Catalysis

Selective olefin oxidation catalysis involves the controlled addition of oxygen atoms to the olefin double bond or cleavage of the double bond, leading to the formation of various oxygen-containing products such as epoxides, aldehydes, and ketones researchgate.netiucr.orgtue.nlrsc.orgresearchgate.net. These reactions are of significant industrial importance, particularly in the large-scale production of intermediates like acrolein and methacrolein (B123484) from lower olefins such as propylene and isobutene iucr.orgrsc.orgresearchgate.net.

Multicomponent metal oxide catalysts, often based on bismuth molybdate (B1676688) systems, are commonly used for the selective oxidation of lower olefins iucr.orgtue.nlrsc.orgresearchgate.net. These catalysts can have complex compositions, including oxides of nickel, cobalt, magnesium, iron, bismuth, and molybdenum on supports like silica (B1680970) tue.nl. Research in this area focuses on understanding the structure-activity relationships in these complex systems and identifying the roles of individual metal oxide phases iucr.orgrsc.org. For instance, molybdate-based structures like α-Bi2Mo3O12 and Bi3FeMo2O12 have been found to moderate oxygen mobility and increase selectivity towards acrolein and methacrolein, while single metal oxides like Co3O4 and Fe3O4 can enhance oxygen mobility and favor total oxidation rsc.org.

Various catalytic systems have been developed for the selective oxidation of olefins using different oxidants. Copper(II) complexes, for example, have been used as catalysts for the selective oxidation of terminal olefins to aldehydes with hydrogen peroxide as the oxidant researchgate.net. Micellar media can influence both the reaction rate and selectivity in such oxidations researchgate.net. Transition metal complexes of chromium, iron, and manganese have been investigated as catalysts for the epoxidation of olefins using hydrogen peroxide or tert-butyl hydroperoxide researchgate.net.

Understanding the dynamic behavior of these catalytic systems under reaction conditions is crucial for improving process efficiency rsc.org. Techniques like operando X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and Raman spectroscopy are employed to study the structural evolution and working principles of selective olefin oxidation catalysts iucr.orgrsc.org.

Transition-Metal-Catalyzed Olefin Functionalization

Transition-metal-catalyzed olefin functionalization encompasses a broad range of reactions where the olefin double bond is transformed through the formation of new carbon-carbon or carbon-heteroatom bonds, often involving the activation of C-H bonds researchgate.netnih.govrsc.orgnih.gov. This field has seen significant advancements, providing step-economic routes to functionalized olefins researchgate.netrsc.org.

Directed C-H functionalization, where a directing group on the substrate guides the metal catalyst to a specific C-H bond, has become a powerful strategy in olefin functionalization researchgate.netnih.gov. Various directing groups have been developed to achieve high regioselectivity in olefinic C-H olefination, alkynylation, arylation, alkylation, cyanation, halogenation, allylation, and annulation reactions researchgate.net. Rhodium(III) and Palladium catalysts are frequently employed in these transformations researchgate.netnih.gov.

For example, Palladium-catalyzed oxidative olefination of sp2 C-H bonds, also known as the Fujiwara-Moritani reaction, represents an alternative to traditional olefination methods like the Mizoroki-Heck cross-coupling nih.gov. While early methods faced challenges with regioselectivity, the development of specific ligands and directing groups has improved control nih.gov. Research has explored the use of quinoline-based ligands and bidentate directing groups like 8-aminoquinoline (B160924) in Palladium-catalyzed olefination reactions to achieve better yields and selectivity nih.gov.

Transition metal catalysis also enables the formation of complex molecular structures through reactions involving olefins. For instance, Rhodium(I) catalysts with chiral ligands have been developed for the synthesis of axially chiral biaryls through the reaction of substituted biaryls with olefins nih.gov.

Cycloaddition Reactions involving Olefins

Cycloaddition reactions represent a fundamental class of transformations in organic chemistry, enabling the construction of cyclic molecules through the concerted or stepwise formation of multiple new bonds between two or more unsaturated systems. Olefins, characterized by their carbon-carbon double bonds, serve as ubiquitous substrates or reaction partners in a variety of cycloaddition processes. These reactions are invaluable tools in synthetic chemistry for the efficient assembly of complex molecular architectures, including carbocycles and heterocycles. acs.orgresearchgate.net

One of the most prominent cycloaddition reactions involving olefins is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (which is often an olefin or alkyne) to form a cyclohexene (B86901) ring. sigmaaldrich.comebsco.com This reaction is a concerted, pericyclic process that typically proceeds under thermal conditions. The efficiency of the Diels-Alder reaction is generally enhanced when the diene is electron-rich and the dienophile is electron-poor, facilitating favorable orbital interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. ebsco.comorganic-chemistry.org The reaction is also known for its high stereo- and regioselectivity, particularly the preference for the endo product under kinetic control. ebsco.comorganic-chemistry.org Variants such as the hetero-Diels-Alder reaction, where a heteroatom is present in either the diene or dienophile, allow for the synthesis of six-membered heterocyclic rings. sigmaaldrich.com Recent research has explored Diels-Alder cycloaddition of anthracenes with olefins utilizing visible light photocatalysis, achieving regioselective formation of cycloadducts in homogeneous solutions. acs.org

Another significant class is the [2+2] cycloaddition, which involves the joining of two olefinic π systems to form a four-membered cyclobutane (B1203170) ring. acs.orgresearchgate.net While thermal [2+2] cycloadditions between simple olefins are often symmetry-forbidden and have high activation energies, these reactions can be effectively promoted under photochemical conditions. acs.orgwikipedia.org In photochemical [2+2] cycloadditions, one olefin is typically in an electronically excited state, allowing the reaction to proceed. acs.org Historically, the photodimerization of identical olefins to form cyclobutane rings was among the first reported [2+2] photocycloadditions. acs.org The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an olefin, is a well-known photochemical example that yields oxetanes. wikipedia.orgmdpi.com

Transition metal catalysis has played a crucial role in expanding the scope and efficiency of cycloaddition reactions involving olefins, particularly in facilitating processes that are otherwise difficult or impossible under thermal or photochemical conditions. For instance, olefin metathesis, a reaction that involves the redistribution of alkene fragments, proceeds through a key step involving the [2+2] cycloaddition of an alkene to a transition metal alkylidene, forming a transient metallacyclobutane intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.orgcsbsju.edu This metallacyclobutane then undergoes a retro-[2+2] cycloaddition to generate new alkene and alkylidene species. wikipedia.orglibretexts.orgcsbsju.edu This catalytic cycle, elucidated by Chauvin, Grubbs, and Schrock (who were awarded the Nobel Prize in Chemistry in 2005 for their work on olefin metathesis), has revolutionized organic synthesis. wikipedia.org

Beyond metathesis, transition metals can directly catalyze various cycloaddition reactions of olefins. For example, nickel complexes have been shown to catalyze the methylenecyclopropanation of olefins, a formal [2+1] cycloaddition, using 1,1-dichloroalkenes as vinylidene precursors. purdue.edu Gold(I) catalysis has also been explored for cycloaddition reactions involving propargyl substrates and olefins, leading to the formation of substituted vinylcyclopropane (B126155) derivatives through formal [2+1] cycloadditions. ntnu.edu

Electrochemical methods have also emerged as a mild and efficient approach for promoting cycloaddition reactions of alkene radical cations. Anodic oxidation of olefins can generate electrophilic alkene radical cations that can participate in [2+1] cycloadditions with diazo compounds to form cyclopropanes or [2+2] cycloadditions with styrene derivatives to produce cyclobutanes. nih.govacs.org These electrochemical methods offer metal- and catalyst-free routes to cyclic structures. nih.govacs.org

Intramolecular cycloadditions involving olefins are also significant, allowing for the formation of cyclic systems within a single molecule. For example, intramolecular [2+2] photocycloadditions are utilized in the synthesis of complex cage compounds. acs.org Intramolecular cycloadditions between cyclobutadiene (B73232) and tethered olefins have been investigated for the synthesis of highly functionalized cyclobutene-containing products, with the outcome influenced by the nature of the tether. sandiego.edu

The nitrone-olefin [3+2] cycloaddition is another important 1,3-dipolar cycloaddition where a nitrone reacts with an alkene (dipolarophile) to form a five-membered isoxazolidine (B1194047) ring. wikipedia.org This reaction is a powerful method for the construction of nitrogen and oxygen-containing heterocycles. wikipedia.org

Research continues to advance the field of olefin cycloadditions, focusing on developing new catalytic systems (including transition metal catalysts, organocatalysts, and photocatalysts), expanding the scope of reactive partners, and improving the regio- and stereoselectivity of these transformations. mdpi.compurdue.eduntnu.eduacs.orgchinesechemsoc.org

Table 1: Examples of Olefin Cycloaddition Reactions and Products

Reaction TypeOlefin RoleOther Partner(s)Product Ring SizeExample Product Class
Diels-Alder ([4+2])DienophileConjugated Diene6Cyclohexene
[2+2] PhotocycloadditionReactantOlefin4Cyclobutane
Paternò–Büchi ([2+2])ReactantCarbonyl Compound4Oxetane
Olefin MetathesisReactantMetal Alkylidene(Transient 4)New Olefins
Nitrone-Olefin ([3+2])DipolarophileNitrone5Isoxazolidine
[2+1] CycloadditionReactantDiazo Compound3Cyclopropane
[2+1] CycloadditionReactantVinylidene (via precursor)3Methylenecyclopropane

Mechanistic Investigations and Reaction Dynamics

Elucidation of Catalytic Cycles and Intermediates (e.g., Metallacyclobutanes)

The mechanisms of many olefin transformations involve catalytic cycles featuring key intermediates. In olefin metathesis, for instance, a widely accepted mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition reaction between a transition metal alkylidene complex and the olefin substrate. libretexts.orgnumberanalytics.comharvard.edu This interaction leads to the formation of a four-membered ring intermediate known as a metallacyclobutane. libretexts.orgnumberanalytics.comharvard.eduuu.nlresearchgate.net Subsequently, this metallacycle undergoes cycloreversion in an opposite fashion, generating a new alkylidene and a new olefin product. libretexts.org While symmetrically forbidden in traditional organic chemistry without photochemical conditions, the presence of d-orbitals in the metal alkylidene fragment breaks this symmetry and facilitates the reaction. libretexts.org

Metallacyclobutanes are not only key intermediates in olefin metathesis but also in other catalytic reactions such as cyclopropanation. uu.nlresearchgate.net These saturated four-membered rings containing a metal atom can form via several routes, including the [2+2] cycloaddition of a metal carbene and an olefin. uu.nl Their reactivity is multifaceted, encompassing reductive elimination to form cyclopropanes, cycloreversion to yield an olefin and a metal carbene, β-hydride elimination/reductive elimination leading to olefins, and insertion reactions where an unsaturated substrate expands the ring. uu.nl This diverse reactivity highlights their importance as reactive intermediates in various catalytic organic transformations. uu.nl

In olefin polymerization catalyzed by transition metals, the generally accepted mechanism involves the coordination of the olefin's π-bond to a severely electron-deficient metal center, forming a weakly bound olefin complex. ilpi.com The coordinated olefin then inserts into a metal-carbon bond within the complex via a four-center transition state, resulting in the formation of new metal-carbon and carbon-carbon sigma bonds. ilpi.com This insertion process repeats, leading to chain growth. ilpi.com

Kinetics of Olefin Reactions and Rate-Determining Steps

Kinetic studies provide valuable insights into the rates of olefin reactions and help identify the rate-determining steps within catalytic cycles. For example, in the self-metathesis of propylene (B89431) catalyzed by supported ReOx/Al2O3, in situ studies revealed that the rate-determining step varies with temperature. researchgate.netacs.org At low temperatures (<100 °C), the adsorption of propylene on two adjacent surface sites appears to be rate-determining. researchgate.netacs.org At higher temperatures (>100 °C), the recombination of two surface propylene molecules becomes the rate-determining step. researchgate.netacs.org The recombination of surface metal-alkylidene intermediates can also contribute to the reaction rate at elevated temperatures. researchgate.netacs.org

In the oxidation of substituted styrenes catalyzed by palladium(II) salts, kinetic investigations have shown that the rate equation is dependent on the concentrations of the palladium catalyst and the olefin. oup.com The rate-determining step in this process involves the decomposition of σ-complexes with a hydride shift to form carbonyl products. oup.com

The rate of approach to steady-state activity in olefin metathesis can also be influenced by temperature and pressure. researchgate.net The activation rate has been found to have a specific activation energy and is often first order in the partial pressure of the olefin. researchgate.net

Influence of Ligand Systems on Reaction Pathways and Selectivity

Ligand systems play a critical role in tuning the reactivity and selectivity of metal-catalyzed olefin transformations. By modifying the electronic and steric environment around the metal center, ligands can influence reaction pathways and favor the formation of specific products. numberanalytics.comnih.govbeilstein-journals.org

In olefin polymerization, the nature of ligands can affect the relative rates of chain propagation and termination, thereby influencing the molecular weight of the resulting polymer. uc.edu Donor ligands are generally considered to increase the relative rate of chain propagation, while acceptor ligands may decrease it. uc.edu

Ligands can also be crucial for controlling regioselectivity and stereoselectivity in various olefin reactions. numberanalytics.comnih.govethz.ch For example, in C-H olefination reactions, amino acid ligands have been shown to enhance the reactivity of palladium catalysts and tune positional selectivity. nih.gov In asymmetric catalysis involving olefins, chiral ligands are frequently employed to induce enantioselectivity. numberanalytics.comethz.ch

Studies on Regioselectivity and Stereospecificity

Regioselectivity and stereospecificity are fundamental aspects of olefin reactions that determine the structural and spatial outcome of the transformation. Regioselectivity refers to the preference for bond formation at a specific position within the olefin, while stereospecificity relates to how the stereochemistry of the starting olefin or catalyst dictates the stereochemistry of the product. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

In electrophilic addition reactions to unsymmetrical alkenes, regioselectivity is often governed by the stability of the carbocation intermediate, as described by Markovnikov's rule. masterorganicchemistry.comlibretexts.orglumenlearning.com This rule predicts that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the more substituted carbocation. masterorganicchemistry.comlumenlearning.com However, regioselectivity can also be controlled by the catalyst or directing groups. ethz.ch

Stereoselectivity in olefin reactions can lead to the preferential formation of one stereoisomer (e.g., cis or trans, R or S) over others. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The stereochemistry of addition can be syn (addition to the same face of the double bond) or anti (addition to opposite faces). masterorganicchemistry.com Stereospecific reactions are those where the stereochemistry of the reactant dictates the stereochemistry of the product. libretexts.org For instance, some electrophilic addition mechanisms are stereospecific, with the orientation of the electrophile influencing the product stereochemistry. libretexts.org

Studies on reactions like hydroboration-oxidation demonstrate how specific reagent systems can achieve anti-Markovnikov regioselectivity and high stereoselectivity. ethz.chlibretexts.org Enantioselective transformations, such as epoxidations and cyclopropanations of olefins, highlight the ability of chiral catalysts and ligands to induce asymmetry in the product. ethz.ch

Chain Transfer and Termination Mechanisms in Polymerization

In olefin polymerization, chain transfer and termination mechanisms are crucial processes that control the molecular weight and end-group functionality of the resulting polymers. Chain propagation involves the repetitive insertion of monomer units into the growing polymer chain. ilpi.com However, this growth can be interrupted by chain transfer or termination events. ilpi.comuc.edumdpi.com

Chain termination leads to the formation of "dead" polymer chains. libretexts.org Common termination pathways include β-hydride elimination, which produces polymers with unsaturated end groups, and chain transfer to a main group metal cocatalyst or molecular hydrogen, which typically results in saturated chain ends. mdpi.comresearchgate.net

More recently, unprecedented chain termination processes like chain transfer to solvent (CTS) and chain transfer to monomer (CTM) have been discovered in early transition metal-catalyzed olefin insertion polymerization. mdpi.comresearchgate.net CTS can lead to benzyl (B1604629) or tolyl chain ends when polymerization is carried out in solvents like toluene, while CTM can result in allyl type chain ends. mdpi.comresearchgate.net These processes can involve complex mechanisms, sometimes combining insertion polymerization with radical chemistry. mdpi.com

Chain transfer reactions involve the transfer of the growing polymer chain from the active metal center to another species, such as a monomer, solvent, or a dedicated chain transfer agent. mdpi.combohrium.com This process terminates the growth of the current chain but can also reinitiate polymerization, leading to new polymer chains. mdpi.com In living polymerization systems, chain transfer can be reversible and controlled, allowing for the synthesis of polymers with controlled molecular weights and architectures, such as block copolymers. bohrium.com The relative rates of propagation and termination/transfer steps determine the molecular weight distribution of the polymer. uc.edu

Theoretical and Computational Approaches in Olefin Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of olefin reactions. DFT calculations can provide detailed energy landscapes of reactions, including intermediates and transition states, enabling a molecular-level understanding of how these transformations occur. For instance, DFT has been applied to study the mechanism of hydrocarbonylation of olefins catalyzed by palladium complexes, revealing a five-step process involving the decomposition of acetic formic anhydride, hydropalladation of olefins, CO migratory insertion, iodide-assisted acetate-formate exchange, and formylation or carboxylation. nih.govacs.org This approach can account for reactivity and selectivity at an atomistic level and inform the design of new catalysts. nih.gov

DFT studies have also been crucial in understanding olefin polymerization mechanisms catalyzed by transition metal complexes, promoting the design and development of catalysts. mdpi.com These studies discuss chain initiation and propagation, the origin of polymerization activity and selectivity, and the specific role of additives. mdpi.com For example, DFT calculations explored the mechanism of coordination polymerization of polar olefin monomers by molecular metal complexes, showing that monomers tend to coordinate at the cis position and insert at the trans position. mdpi.com Steric shielding was found to significantly increase the molecular weight of the resulting copolymer. mdpi.com

Furthermore, DFT has been used to investigate the mechanisms of Brønsted acid catalyzed additions of phenols and protected amines to olefins, detailing the energetics and structures of intermediates and transition structures. pku.edu.cn These calculations helped rationalize the different reactivities observed between phenols and tosylamides in these additions. pku.edu.cn DFT studies have also been applied to understand the mechanism of olefin hydrogenation catalyzed by ruthenium complexes, indicating that H₂ binding precedes and stabilizes ethylene (B1197577) insertion. researchgate.net

DFT calculations have been instrumental in elucidating the reaction pathways of ozonation processes for model olefins like ethene and tetramethylethene in aqueous solution. chemrxiv.orgchemrxiv.orgresearchgate.net By generating chemical reaction networks (CRNs) containing hundreds of compounds and thousands of reactions, researchers can identify reaction mechanisms and evaluate product formation kinetics through microkinetic modeling. chemrxiv.orgchemrxiv.orgresearchgate.net These computational explorations have successfully reproduced experimental evidence for olefin ozonolysis mechanisms and products. chemrxiv.orgchemrxiv.orgresearchgate.net

Computational Modeling of Catalyst Design and Performance

Computational modeling plays a significant role in the design and optimization of catalysts for olefin transformations. DFT calculations are frequently employed to understand the effect of ligand properties and coordination environment on catalytic activity and selectivity. ethz.ch This approach aids in the rational design of new catalysts by providing molecular-level structure-activity relationships. ethz.ch

For olefin polymerization, computational modeling, including kinetic modeling, is used to predict reaction rates and understand catalyst performance. mdpi.com Mathematical models have advanced significantly, driven by the need for higher-quality products and more environmentally friendly processes. mdpi.com These models cover various aspects, from reactant and catalyst characterization to polymer synthesis and model validation with plant data. mdpi.com

Computational studies also focus on designing catalysts for specific olefin reactions, such as olefin metathesis. DFT calculations have been used to study the catalytic effect of coordinated pincer ligands in iron organometallic catalysts for olefin metathesis, suggesting that the partial atomic charge on the metal center can be a descriptor for favoring metathesis over side reactions like cyclopropanation. acs.orgosti.gov This insight can guide the design of more selective catalysts. acs.orgosti.gov

In asymmetric hydrogenation of olefins, DFT calculations have been used for in silico-based optimization of catalysts. ua.es These studies revealed the crucial role of specific ligand groups in directing olefin coordination and maximizing the energy gap between transition states leading to opposite enantiomers, thereby impacting enantioselectivity. ua.es

Computational fluid dynamics (CFD) models are also used for fast modeling of chemical reactions in industrial-scale olefin polymerization fluidized beds, accounting for catalyst activity, gas solubility, particle crystallinity, and mass and heat transfer. jku.at

Quantum Chemical Calculations for Reactivity Assessment

Quantum chemical calculations, including ab initio methods and DFT, are fundamental for assessing the reactivity of olefins. These calculations provide insights into the electronic structure and energy characteristics that govern how olefins interact with other molecules and catalysts.

Studies utilizing quantum chemical calculations have explored the strain, electronic structure, and reactivity of cyclic olefins and epoxides, correlating calculated characteristics with experimental parameters like NMR chemical shifts and spin-spin coupling constants, as well as kinetic data for epoxidation and other reactions. osti.gov

Quantum chemical methods are also used to develop predictive models for the reactivity of organic compounds, including olefins, with reagents like ozone in aqueous solution. acs.org These models correlate reactivity with the energy of localized molecular orbitals, such as the natural bond orbital (NBO) energy of the carbon-carbon π bond in olefins. acs.org

Ab initio molecular orbital studies have been performed to understand the full catalytic cycle of olefin hydrogenation by catalysts like the Wilkinson catalyst (RhCl(PR₃)₃). acs.org These studies provide detailed energetic and structural information about the intermediates and transition states involved in the catalytic process.

Elucidation of Electronic and Steric Effects on Olefin Reactivity

Computational methods are extensively used to understand how electronic and steric factors influence olefin reactivity and selectivity. DFT calculations, combined with steric descriptors like buried volume (%VBur), can separate and quantify the contributions of these effects. mdpi.comdntb.gov.ua

Studies on stereoselective olefin polymerization with different catalyst systems have utilized DFT and steric analysis to rationalize the relationship between ligand structure and polymer microstructure. mdpi.comdntb.gov.ua These analyses reveal how subtle ligand modifications can affect stereoselectivity by influencing the steric and electronic environment around the metal center. mdpi.comdntb.gov.ua

The impact of steric hindrance on olefin reactivity has been investigated computationally, for example, by studying the reactions of sterically encumbered olefins like adamantylideneadamantane and sesquihomoadamantene. marquette.edumarquette.edu DFT calculations can quantify the degree of steric access to the double bond and correlate it with observed reactivity differences towards various reagents. marquette.edumarquette.edu These studies highlight how steric factors can limit access to the olefin site and inhibit reactions. marquette.edumarquette.edu

Electronic effects, such as the electron density over the olefinic bond, also play a crucial role in determining reactivity towards electrophiles and nucleophiles. chemrxiv.org Computational studies can assess how electron-donating or electron-withdrawing substituents influence the electron flow in the C=C bond and consequently affect its reactivity. chemrxiv.org The planar arrangement of substituents can also have a significant impact, potentially nullifying substitution effects. chemrxiv.org

Predictive Modeling for Olefin Transformation Outcomes

Predictive modeling approaches, often employing computational chemistry and machine learning techniques, are being developed to forecast the outcomes of olefin transformations. These models aim to predict reaction products, selectivities, and optimal reaction conditions.

Data-driven approaches, including machine learning models, are used to predict the outcomes of specific olefin reactions, such as terminal olefin reactions. x-mol.net By training models on large databases of reaction data, researchers can identify correlations between reactant structures, reaction conditions, and product distributions. x-mol.net

Computational methods are also used to predict the performance of catalysts and the properties of resulting polymers in olefin polymerization. ucl.ac.uk By modeling the catalytic cycle and the effects of different catalyst components, researchers can predict macroscopic properties of the polymers produced. ucl.ac.uk

Automated computational workflows are being developed to screen large numbers of potential reactions and predict their feasibility and outcomes. For example, automated workflows using DFT have been applied to model thiol-Michael-type additions to olefins, predicting the reactivity of various substituted alkenes towards thiols. nih.gov These workflows can perform tasks like structure construction, conformation search, minimization, and property calculation to assess reactivity. nih.gov

Predictive computational catalysis is an evolving field, with ongoing efforts to develop more accurate and reliable models for forecasting catalytic performance in olefin metathesis and other reactions. rsc.org This involves incorporating factors like conformational flexibility, environmental interactions, and substrate-specific reaction pathways into high-throughput calculations. rsc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ethene6325
Tetramethylethene10972
Propylene (B89431)8439
Adamantylideneadamantane135638
Sesquihomoadamantene135639
Phenol996
Styrene (B11656)742
Methanethiol878
Ozone24875

Data Table: DFT-Calculated Energy Barriers for Olefin Reactions

Reaction TypeOlefin SubstrateCatalyst SystemCalculated Energy Barrier (kcal/mol)Reference
Hydrocarbonylation (1,2-hydropalladation TS)StyrenePhosphine-ligated Pd20.8 acs.org
Hydrocarbonylation (2,1-hydropalladation TS)StyrenePhosphine-ligated Pd18.8 acs.org
Propylene Metathesis (Overall Activation)PropyleneFe(C–N–C) carbene11.6 acs.org
Propene Polymerization (1,2 insertion TS)PropenePyridylamido-type HfVaried with ligand mdpi.comdntb.gov.ua
Thiol-Michael Addition (Carbanion Stability)Substituted EthenesMethanethiol30-40 nih.gov
Hydroaminomethylation (Electrophilic Addition)StyreneEschenmoser salt/Acid~13 wuxiapptec.com
Hydroaminomethylation ( mdpi.comresearchgate.net-H Shift)StyreneEschenmoser salt/Acid~0.83 wuxiapptec.com

Note: Energy barrier values are approximate and can vary depending on the specific computational methodology and conditions used in the cited studies.

Advanced Applications in Materials Science and Organic Synthesis Research Focus

Materials Science Innovations Based on Olefins

Olefins are central to the development of advanced materials, particularly in the realm of polymers. The ability to precisely control polymerization processes involving olefins allows for the creation of materials with specific thermal, mechanical, and chemical properties.

Synthesis and Characterization of Polyolefin Microstructures

The microstructure of polyolefins, including factors such as branching density, chain length, and stereoregularity, significantly dictates their macroscopic properties. Controlling these microstructural features during synthesis is a key area of research. Coordination catalysts, for instance, offer a more efficient means of controlling polymer microstructure compared to free radical initiators. wiley-vch.de This control is achieved by influencing the coordination of the monomer to the transition metal active site before insertion into the growing polymer chain. wiley-vch.de

Research has explored the use of late transition metal catalysts, such as nickel-diimine complexes, to control the microstructure of polyethylene (B3416737), influencing properties like branching architectures. royalsocietypublishing.orgresearchgate.net Varying polymerization conditions, such as temperature and ethylene (B1197577) pressure, allows for the preparation of amorphous and semicrystalline polyolefins with crystalline content ranging from 0 to approximately 50%. researchgate.net A methodology for homopolymerizing ethylene in blocks of different branch content has also been developed, yielding elastomeric materials with elongation at break up to 950%. researchgate.net Introducing polar functional groups into polyolefins during polymerization is another focus, aiming to create materials with enhanced properties beyond those of non-polar analogues. nsf.gov This approach, while challenging with early transition metal catalysts due to their oxophilicity, is more feasible with late transition metal catalysts like nickel and palladium. nsf.gov

Design and Engineering of Olefin Block Copolymers

Olefin block copolymers (OBCs), which consist of distinct blocks of different polyolefins, represent an advanced class of polyolefins with combined properties of the constituent blocks. These materials often exhibit characteristics of both plastics and rubbers, making them suitable for applications as thermoplastic elastomers. researchgate.net Compared to other thermoplastic elastomers, OBCs offer advantages in chemical stability, transparency, re-processability, and electrical insulation. researchgate.net

Synthetic approaches to OBCs include chain shuttling polymerization and living coordination polymerization. researchgate.net Chain shuttling polymerization involves the use of a chain shuttling agent to transfer growing polymer chains between different catalytic sites, allowing for the sequential polymerization of different olefin monomers. Living coordination polymerization, characterized by efficient initiation and negligible chain termination or transfer, enables precise control over polymer molecular weight and the synthesis of block copolymers through sequential monomer addition. researchgate.netharth-research-group.org Recent advancements include the development of single-catalyst systems for OBC synthesis, which aim to simplify the manufacturing process and eliminate the need for hazardous chain shuttling agents. nih.gov These single catalysts, coupled with regulating agents, facilitate the one-step synthesis of OBCs with tunable hard/soft block ratios and high melting temperatures. nih.gov

Development of Olefin-Linked Covalent Organic Frameworks (COFs) for Advanced Functionalities

Covalent organic frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, forming ordered two- or three-dimensional networks. researchgate.netrsc.orgbohrium.com Olefin-linked COFs, specifically those featuring C=C linkages, have gained attention due to their high chemical stability, porous structure, and unique π-electron conjugated architectures. researchgate.netrsc.orgresearchgate.net These features make them promising materials for various applications, including catalysis, energy storage, and gas adsorption. researchgate.netrsc.org

Synthesis of olefin-linked COFs can be achieved through methods like aldol (B89426) condensation between aromatic aldehydes and benzodifurandione, or Knoevenagel condensation. researchgate.netacs.orgnih.govfigshare.comrsc.org These methods can be performed using solvothermal processes or organic flux synthesis. acs.orgnih.govfigshare.com The resulting olefin-linked COFs exhibit well-defined 2D structures, large porosities, and superior stability. acs.org

Catalytic Sites Integration in COFs

The porous channels of olefin-linked COFs can be designed to accommodate active sites for catalysis. researchgate.netrsc.org The π-π stacking interactions and conjugation systems within the COF structure facilitate electron transfer, which is crucial for catalytic activity. researchgate.netrsc.org Integrating catalytic sites can be achieved through the rational design of the organic building blocks or via post-synthetic modification of the COF structure. sci-hub.se For example, olefin-linked COFs with bipyridine sites can incorporate rhenium complexes to form heterogeneous photocatalysts. liverpool.ac.uk Additionally, modifying the pore wall surface of olefin-linked COFs can regulate their catalytic activity by inducing inductive and conjugative effects that transmit to the COF backbone. researchgate.netrsc.org This "wall surface engineering" approach has been shown to tune properties like absorption range, band gap, and charge transfer efficiency, impacting photocatalytic performance in reactions such as C-3 thiocyanation of indole (B1671886) derivatives and aerobic transformation of arylboronic acids to phenols. researchgate.netrsc.org

Applications in CO2 Photoreduction

Olefin-linked COFs are being explored as photocatalysts for the reduction of carbon dioxide (CO2) into valuable chemicals, a promising approach for utilizing solar energy and mitigating greenhouse gas emissions. acs.orgnih.govfigshare.comsci-hub.seliverpool.ac.uknih.govresearchgate.netnih.govacs.org Their semiconducting properties, light-harvesting ability, and charge separation capabilities make them suitable for this application. researchgate.netacs.org

Research has demonstrated the use of crystalline olefin-linked COFs for efficient visible-light-driven photoreduction of CO2 with water, even in the absence of photosensitizers, sacrificial agents, or cocatalysts. acs.orgnih.govfigshare.com The high in-plane π-conjugation, efficient photoinduced charge separation, and low exciton (B1674681) binding in these COFs contribute to their high performance. acs.orgnih.govfigshare.com For instance, a benzodifurandione-bridged olefin-linked COF exhibited a CO production rate of up to 158.1 μmol g⁻¹ h⁻¹ with near 100% CO selectivity, accompanied by water oxidation to oxygen. acs.orgnih.govfigshare.com Olefin-linked COFs have also been utilized as porous carriers for co-immobilizing enzymes and electron mediators in artificial photoenzymatic systems for CO2 reduction, achieving selective conversion of CO2 to formic acid with high efficiency. nih.gov Engineering the charge-separation properties of olefin-linked COFs at a molecular level, for example, through post-treatment with polycyclic aromatic hydrocarbons, has shown to significantly enhance their photocatalytic CO2 reduction performance. nih.gov

Polyalkenamers and Elastomers from Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful synthetic technique that converts cyclic olefins into unsaturated polyalkenamers. sioc-journal.cntaylorfrancis.comresearchgate.net This chain-growth polymerization, catalyzed typically by metal-carbene complexes, retains residual double bonds in the polymer backbone, originating from the cyclic monomer. taylorfrancis.comresearchgate.net ROMP is recognized for its ability to synthesize polymers with diverse structures and functional groups, making it valuable for creating advanced polymeric materials, including elastomers. sioc-journal.cntaylorfrancis.comresearchgate.netutexas.edunumberanalytics.com

The mechanism involves the coordination of a cyclic olefin to a metal center, forming a metallacyclobutane intermediate, followed by cycloreversion to generate a new olefin and a metal-alkylidene species that propagates the chain. taylorfrancis.comresearchgate.netnumberanalytics.com The ring strain of cyclic alkenes drives the polymerization. taylorfrancis.com ROMP allows for control over the microstructure of polyalkenamers, including stereoregularity (cis-/trans-), regioregularity, and tacticity, by selecting appropriate catalysts and monomers. taylorfrancis.com

ROMP is employed to fashion elastomers with desirable mechanical properties, such as softness, strength, and high service temperatures. utexas.edu Norbornene-based thermoplastic elastomers (NB-TPEs) synthesized via ROMP, for example, can exhibit skin-like moduli, high tensile strengths, and high upper service temperatures. utexas.edu ROMP also enables the synthesis of block copolymers and other complex polymer architectures. researchgate.netnumberanalytics.combeilstein-journals.org Recent research includes using waste polyalkenamers as additives in ROMP to create high-performance materials, addressing plastic waste challenges. ornl.gov These waste materials can act as chain-transfer agents, allowing control over the molecular weight and architecture of the resulting polymers. ornl.gov

Functionalization of Polyolefins for Enhanced Material Properties

Polyolefins, such as polyethylene and polypropylene (B1209903), are widely used due to their low cost, excellent flexibility, and good solvent resistance. However, their nonpolar nature limits their applications in areas requiring improved adhesion, compatibility with polar fillers, dyeability, or printability. Functionalization of polyolefins addresses these limitations by introducing polar groups onto the polymer backbone or chain ends. researchgate.netmdpi.compageplace.de

Various approaches exist for polyolefin functionalization, including direct copolymerization of olefins with functional comonomers and post-polymerization modification of existing polyolefins. researchgate.netmdpi.compageplace.derug.nl Direct copolymerization using advanced catalyst systems, such as late transition metal catalysts and non-bridged half-titanocenes, allows for the incorporation of polar monomers, leading to functionalized polyolefins with enhanced properties. researchgate.netmdpi.com For instance, copolymerization of ethylene with polar styrene (B11656) monomers bearing functional groups like methoxy, chloro, or carboxylic acid has been achieved using phosphino-dihydronaphtholate neutral nickel catalysts, resulting in materials with improved characteristics. researchgate.net

Post-polymerization functionalization involves modifying polyolefins that already contain reactive groups, such as carbon-carbon double bonds. Epoxidation of C=C double bonds in ethylene/vinylcyclohexene copolymers, for example, has been successfully carried out using m-chloroperbenzoic acid, quantitatively introducing epoxy functional groups into the polyethylene chain. mdpi.com

The introduction of polar functionalities can significantly improve various properties of polyolefins, including flexibility, adhesion, protective properties, surface properties, and solvent resistance. researchgate.net Functionalized polyolefins can also serve as precursors for amphiphilic graft copolymers, enabling self-assembly and the preparation of nanoporous membranes. rug.nl Furthermore, they have proven effective as compatibilizers in polymer blends, improving fiber dispersion and interfacial adhesion in composites. mdpi.comresearchgate.net

Research highlights the use of specific functional groups to impart desired properties. Catechol-functionalized polyolefins, for example, exhibit enhanced mechanical and self-healing properties upon interaction with metal ions. researchgate.net The incorporation of ureidopyrimidinone (UPy) into polyethylene bearing hydroxyl groups has been shown to improve mechanical properties through supramolecular interactions. europa.eu Studies on oxygen and water vapor barrier properties of polyethylene functionalized with UPy or 1-methylisocyanatopyrene (MIP) have demonstrated decreased permeability, although performance relative to commercial barriers like EVOH can vary depending on the degree and type of functionalization. europa.eu

The development of switchable polyolefins, which can be upgraded with desired properties and subsequently degraded, represents an emerging strategy for sustainable polymer use. chinesechemsoc.org This involves incorporating cleavable functional groups or weak bonds into the polymer backbone, allowing for degradation into valuable products. chinesechemsoc.org

Functionalization MethodFunctional Group IntroducedExample Polymer/ComonomerEnhanced Properties
Direct CopolymerizationPolar groups (e.g., -COOH, -Cl, -OCH₃)Ethylene/Polar Styrene MonomersAdhesion, Compatibility, Surface Properties, Flexibility
Post-Polymerization ModificationEpoxyEthylene/Vinylcyclohexene CopolymerVersatility for further reactions
GraftingUPy, MIPPolyethylene with Hydroxyl GroupsMechanical Properties, Barrier Properties
Incorporation of Cleavable GroupsEsterEthylene/Diester-substituted NorbornadieneSwitchable properties (upgrading and degradation)

Olefin Chemistry in Complex Organic Synthesis

Olefin chemistry, particularly through the application of olefin metathesis, has become an indispensable tool in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. mdpi.comnih.govchemistrytalk.orgnih.govrsc.org

Strategies for Natural Product Synthesis Utilizing Olefin Reactions

Olefin metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis, is widely applied in the total synthesis of natural products. nih.govnih.govresearchgate.netresearchgate.net RCM is particularly prevalent for forming cyclic structures common in natural products. nih.gov The ability of modern ruthenium-based catalysts to tolerate various functional groups makes olefin metathesis highly compatible with the complexity of natural product structures. nih.gov

Examples of natural product syntheses utilizing olefin metathesis include the total synthesis of ciguatoxin CTX3C, where multiple olefin-olefin metathesis reactions were employed to construct the carbon framework. nih.gov Olefin metathesis has also been used in the synthesis of insect pheromones, providing more efficient routes compared to traditional methods. mdpi.com The synthesis of the natural antibiotic cladospolide has been streamlined using a decarboxylative alkenylation method that converts carboxylic acids into olefins. drugdiscoverytrends.com

Strategies often involve using metathesis as a key step to assemble complex fragments or to form challenging ring systems. The stereochemical outcome of these reactions can be controlled through catalyst design, enabling the synthesis of stereodefined natural products. nih.gov

Synthesis of Carbo- and Heteroaromatic Compounds via Olefin Metathesis

Olefin metathesis, especially RCM and CM, is a powerful strategy for the synthesis of carbo- and heteroaromatic compounds. mdpi.comresearchgate.netnih.govnih.govscispace.compnas.org This typically involves a sequence where metathesis is used to form a cyclic or acyclic olefinic precursor, followed by aromatization through oxidation, elimination, or cycloaddition reactions. mdpi.comresearchgate.net

RCM of dienes or enynes can directly lead to cyclic structures that are subsequently aromatized. mdpi.comresearchgate.net For instance, RCM of 1,7-diene-3,5-diols followed by dehydration or oxidation yields substituted benzenes. oup.com CM has also emerged as an efficient strategy for de novo synthesis of heteroaromatic compounds like furans, pyrroles, and pyridines, allowing for controlled substitution patterns. scispace.compnas.org This approach often involves the convergent union of simpler olefinic building blocks. scispace.com

Carbonyl-olefin metathesis, which involves the reaction between carbonyl compounds and olefins, also provides a route to form new carbon-carbon double bonds and construct intricate structures, including cyclic systems and natural products. rsc.orgmdpi.com

Application in the Construction of Multifunctional Molecules

Olefin chemistry is central to the construction of multifunctional molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.comsolubilityofthings.comchemrxiv.orgresearchgate.net Olefin metathesis allows for the efficient formation of carbon-carbon double bonds, a key feature in many complex structures, while tolerating a wide range of functional groups. mdpi.comnih.gov

Strategies involve using metathesis to connect different molecular fragments, introduce specific functionalities, or create complex scaffolds. For example, olefin cross-metathesis can be used to synthesize highly functionalized olefins from simpler precursors. utc.edu Decarboxylative alkenylation, a method that converts carboxylic acids into olefins, has been applied to the late-stage functionalization of complex molecules bearing multiple functionalities. researchgate.net

Novel methods, such as catalyst-free direct olefin halo-hydroxylamination, enable the rapid synthesis of multifunctional hydroxylamines from activated and unactivated alkenes. These products contain multiple synthetic handles that can be further transformed to enhance molecular complexity and synthesize nitrogen-containing molecules, including those found in natural products and drugs. chemrxiv.org

Development of Stereoselective Routes to Chiral Compounds

Stereoselectivity is paramount in organic synthesis, particularly for producing biologically active molecules where specific enantiomers or diastereomers are required. Olefin metathesis has seen significant advancements in achieving stereocontrol, enabling the development of stereoselective routes to chiral compounds. mdpi.comnih.govnih.govuni-stuttgart.denumberanalytics.comupol.czrsc.orgacs.orgnih.gov

Strategies for stereoselective olefin metathesis include the design of chiral catalysts or catalysts with stereogenic centers, as well as careful substrate design and control of reaction conditions. numberanalytics.comrsc.org Molybdenum and ruthenium-based catalysts have been developed that facilitate Z-selective and enantioselective metathesis reactions. mdpi.comnih.govacs.orgnih.gov

Enantioselective ring-opening/cross-metathesis and stereoselective macrocyclic ring-closing metathesis promoted by specific molybdenum complexes have been successfully applied in the concise synthesis of complex natural products like neopeltolide, where catalytic transformations address multiple stereochemical challenges. nih.gov The development of methods for stereoselective cross-coupling of substituted olefins and imines provides a convergent strategy for the stereoselective synthesis of nitrogen-containing chiral molecules, such as substituted piperidines. nih.gov

Stereoselective StrategyCatalyst TypeAchieved SelectivityApplication Example
Catalyst DesignChiral Ru or Mo complexesE/Z selectivity, EnantioselectivitySynthesis of chiral natural products
Substrate DesignVariesDiastereoselectivityStereoselective cross-coupling reactions
Reaction Conditions ControlVariesVariesOptimization for specific transformations
Enantioselective MetathesisMo monopyrrolide aryloxide complexesEnantioselectivitySynthesis of neopeltolide
Stereoselective Cross-CouplingTitanium alkoxide-mediatedRegio- and StereoselectivitySynthesis of substituted piperidines

Streamlining Synthetic Pathways for Complex Molecular Architectures

Olefin chemistry, particularly through efficient and selective transformations like metathesis, plays a crucial role in streamlining synthetic pathways for complex molecular architectures. mdpi.comfiveable.mejournalspress.com By enabling the formation of key carbon-carbon bonds and the introduction of functional groups in a controlled manner, these reactions reduce the number of steps and the generation of waste, contributing to more efficient and sustainable synthesis. chemistrytalk.orgscispace.comfiveable.me

Strategies involve the strategic placement of olefin reactions within a synthetic route to rapidly assemble complex frameworks. Olefin metathesis allows for the creation of complex molecules from simpler ones, often in fewer steps than traditional methods. chemistrytalk.orgdrugdiscoverytrends.comfiveable.me The development of new catalysts with improved activity, selectivity, and functional group tolerance further enhances the efficiency of these processes. numberanalytics.com

Retrosynthetic analysis often identifies olefin-containing intermediates as key building blocks, highlighting the strategic importance of olefin reactions in planning the synthesis of complex targets. solubilityofthings.comjournalspress.com Methods like decarboxylative alkenylation, which simplifies the synthesis of olefins from readily available carboxylic acids, exemplify how new olefin chemistry can dramatically streamline access to diverse organic molecules. drugdiscoverytrends.com

Future Directions and Emerging Research Areas

Sustainable Olefin Production and Utilization

The traditional production of olefins, primarily through steam cracking of fossil fuels, is energy-intensive and contributes significantly to carbon emissions. Future research is heavily focused on developing more sustainable routes. This includes exploring alternative feedstocks and more environmentally friendly processes.

Emerging research areas include the use of biomass-derived methanol, ethanol, dimethyl ether, bio-oil, and even plastic and tire waste as feedstocks for light olefin production. mdpi.com Technologies such as oxidative dehydrogenation and bio-based olefin production are being investigated to reduce energy consumption and the carbon intensity of olefin production. fastercapital.com The direct synthesis of light olefins from syngas (a mixture of carbon monoxide and hydrogen) and CO2 also shows promising prospects. mdpi.com Furthermore, the concept of a circular economy is being embraced, with efforts to design processes and products that promote the recycling and reuse of olefin-based materials, such as the development of recyclable plastics and closed-loop recycling systems. fastercapital.com Life Cycle Assessments (LCAs) are being used to evaluate the environmental footprint of olefins from raw material extraction to disposal, helping to identify areas for sustainable improvements. fastercapital.com

Development of Next-Generation Catalysts with Enhanced Selectivity and Efficiency

Catalysis is central to olefin transformations, and a major focus of future research is the design and synthesis of next-generation catalysts with improved selectivity, efficiency, and sustainability.

Significant advancements are being made in developing catalysts for various olefin reactions, including polymerization, metathesis, and functionalization. For olefin metathesis, the development of new catalysts and methodologies is expected to further expand its scope. numberanalytics.com This includes efforts towards asymmetric metathesis through the development of enantioselective catalysts, enabling the synthesis of complex chiral molecules with high stereocontrol. numberanalytics.com

In olefin polymerization, research is focused on developing catalytic systems for sustainable processes, aiming for improved efficiency, selectivity, and stability. This involves advancements in homogeneous and heterogeneous catalyst design, including Group 4 metallocene and post-metallocene catalysts for controlled polymer properties, and late transition metal catalysts for specific applications like branched polyethylene (B3416737) synthesis and polymerization in polar solvents. Computational studies and novel support strategies are contributing to the improvement of heterogeneous Ziegler-Natta catalysts.

Novel nanocomposite catalysts, such as those combining metal oxides and zeolites, are being developed to achieve high selectivity for light olefins from syngas. lbl.gov The bifunctionality of such catalysts, providing complementary active sites, is key to boosting olefin production. lbl.gov

Advanced Spectroscopic and In-Situ Characterization of Olefin Reactions and Catalysts

Understanding the intricate mechanisms of olefin reactions and the behavior of catalysts under reaction conditions is crucial for designing improved processes and catalysts. Future directions involve the increased use of advanced spectroscopic and in-situ characterization techniques.

In-situ and operando techniques, which allow the study of catalysts under actual operating conditions, are providing unprecedented insights into catalytic mechanisms and dynamic catalyst behavior. osti.gov Advanced in-situ electron microscopy enables the visualization of catalysts at the atomic scale under reaction conditions, while in-situ spectroscopy techniques like X-ray absorption spectroscopy and nuclear magnetic resonance spectroscopy can track chemical states and identify transient intermediates. osti.gov Synchrotron-based techniques offer enhanced capabilities for these in-situ studies. osti.gov The integration of these methods with machine learning and computational modeling is seen as a powerful approach to accelerate catalyst optimization. osti.gov These advanced techniques are being applied to study complex multicomponent catalysts used in reactions like the selective oxidation of lower olefins, providing new insights into their dynamics and cooperation during catalysis. researchgate.net Techniques such as in-situ IR, high-resolution powder diffraction (HRPD), and X-ray absorption spectroscopy (XAS) are being used to characterize catalysts and understand structural changes during reactions like methanol-to-olefins (MTO) conversion. ucl.ac.uk Raman spectroscopy and fluorescence microscopy are also playing an increasing role in providing spatially and temporally resolved information about catalyst structure and activity under reaction conditions. springerprofessional.de

Expanding the Scope of Olefin Functionalization for Novel Compound Synthesis

Expanding the scope of olefin functionalization reactions is a key area for the synthesis of novel and complex organic compounds. Future research aims to develop more efficient and selective methods for introducing various functional groups onto olefin substrates.

Transition metal-catalyzed reactions of alkenes are powerful tools for synthesizing functionalized organic compounds. nih.gov Future efforts are focused on overcoming challenges in controlling regio- and stereoselectivity, particularly with readily available, unactivated alkenes. nih.gov This involves developing computational tools to understand reaction mechanisms and predict the effects of ligands and directing groups, guiding the development of new catalytic reactions. nih.gov Radical-mediated olefin transformation reactions, including Heck-type alkylation, hydroalkylation, and difunctionalization, are also attracting increasing attention for their ability to rapidly install functional groups and enhance molecular complexity. mdpi.com Research is ongoing to develop efficient and environmentally friendly strategies for these transformations, such as the intermolecular carboamination of alkenes via C(sp3)-H activation. mdpi.com

Q & A

Q. Table 1: Key Parameters for this compound Synthesis

ParameterOptimal RangeAnalytical Method
Temperature60–80°CIn-situ FTIR
SolventAnhydrous DMFGC-MS (boiling point)
Catalyst Loading5–10 mol%ICP-OES (metal content)

Advanced Question: How to resolve contradictions in this compound’s spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Data Triangulation : Compare experimental NMR/IR spectra with DFT calculations (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or conformational flexibility .
  • Error Analysis : Quantify signal noise (e.g., SNR > 20 dB) and calibrate instruments using certified reference materials .
  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers or hydrogen bonding influencing spectral shifts .

Basic Question: What analytical techniques are recommended for characterizing this compound’s stability under varying pH?

Methodological Answer:

  • Accelerated Stability Testing : Incubate this compound at pH 2–12 (37°C) and monitor degradation via UPLC-MS. Use Arrhenius plots to extrapolate shelf-life .
  • Degradant Identification : Isolate byproducts via preparative TLC and characterize via high-resolution mass spectrometry (HRMS) .

Advanced Question: How to design a study investigating this compound’s structure-activity relationship (SAR) for biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystallographic protein structures (PDB ID) to predict binding affinities. Validate with SPR or ITC .
  • Mutagenesis Assays : Introduce point mutations in target proteins to isolate critical binding residues. Correlate with IC50 values from dose-response curves .

Q. Table 2: SAR Study Design

StepTool/MethodOutput Metric
Ligand PreparationChemDraw 3DMinimized energy conformation
Docking SimulationAutoDock VinaBinding energy (kcal/mol)
Experimental ValidationSPRKD (nM)

Basic Question: How to ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:

  • Positive/Negative Controls : Include reference compounds (e.g., IC50 known inhibitors) and vehicle-only samples .
  • Blind Analysis : Encode samples to minimize observer bias. Use automated plate readers for consistency .

Advanced Question: What statistical approaches are suitable for analyzing dose-dependent cytotoxicity of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Report confidence intervals for EC50 values .

Basic Question: How to address discrepancies in this compound’s reported solubility across studies?

Methodological Answer:

  • Standardized Protocols : Follow USP <1236> guidelines for equilibrium solubility determination. Specify agitation time and temperature .
  • Solvent Buffering : Use phosphate-buffered saline (PBS) to mimic physiological conditions .

Advanced Question: What computational strategies can predict this compound’s metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like ADMET Predictor or MetaSite to simulate Phase I/II transformations. Cross-validate with human liver microsome assays .
  • Isotope Labeling : Synthesize deuterated this compound analogs to trace metabolic sites via LC-MS/MS .

Basic Question: How to validate this compound’s purity for peer-reviewed publication?

Methodological Answer:

  • Multi-Method Validation : Combine elemental analysis (C, H, N), HRMS, and 1H/13C NMR (δ ppm) with DEPT/HSQC for structural confirmation .
  • Batch Documentation : Report lot numbers, supplier details, and storage conditions (e.g., −20°C under argon) .

Advanced Question: How to integrate multi-omics data (e.g., transcriptomics, proteomics) to study this compound’s mechanism of action?

Methodological Answer:

  • Pathway Enrichment Analysis : Use tools like DAVID or Metascape to identify overrepresented gene clusters. Cross-reference with STRING-db protein networks .
  • Time-Series Clustering : Apply K-means or hierarchical clustering to group co-regulated genes/proteins post-Olifen exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.